3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTANLOUKDVPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383724 | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86267-86-9 | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is a heterocyclic compound belonging to the benzoxazine class, a scaffold of significant interest in medicinal chemistry. Derivatives of 1,4-benzoxazine have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, serving as a valuable resource for researchers in drug discovery and development.
Physicochemical and Safety Information
The fundamental properties of this compound are summarized below. This data is compiled from commercially available sources.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Appearance | Yellow to Brown Solid |
| Melting Point | 63 °C |
| Purity | ≥97% |
| Storage Temperature | Room temperature |
| InChI Key | YSTANLOUKDVPGJ-UHFFFAOYSA-N |
Table 2: Safety and Hazard Information
| Hazard Statement | Precautionary Statement | Signal Word | Pictogram |
| H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Warning | ! |
| H312: Harmful in contact with skin. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| H332: Harmful if inhaled. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | ||
| P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
Synthesis of this compound
The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine scaffold can be achieved through various synthetic routes. A common and direct approach for the synthesis of the title compound involves the nucleophilic substitution and subsequent cyclization reaction between 2-aminophenol and a suitable three-carbon electrophile bearing a nitrile group. The most probable synthetic route is the reaction of 2-aminophenol with 2,3-dibromopropionitrile.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on common methods for the synthesis of similar 1,4-benzoxazine derivatives. Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
-
2-Aminophenol
-
2,3-Dibromopropionitrile
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminophenol (1.0 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of 2,3-dibromopropionitrile (1.1 equivalents) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Table 3: Expected Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | Aromatic protons (approx. 6.8-7.2 ppm), CH-CN proton (approx. 4.5-5.0 ppm), CH₂ protons (approx. 3.5-4.0 ppm), NH proton (broad singlet, may vary). |
| ¹³C NMR | Aromatic carbons, C=N carbon (approx. 115-120 ppm), CH-CN carbon, CH₂ carbon. |
| IR (cm⁻¹) | N-H stretch (approx. 3300-3400), C≡N stretch (approx. 2240-2260), C-O stretch (approx. 1200-1300), C-N stretch (approx. 1100-1200). |
| Mass Spec (m/z) | Expected molecular ion peak [M]+ at 160.06. |
Biological Properties and Potential Applications
While specific biological data for this compound is not extensively reported in the public domain, the broader class of benzoxazine derivatives has shown significant promise in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,4-benzoxazine derivatives. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The introduction of a cyano group, an electron-withdrawing group, at the 2-position could potentially modulate the biological activity. For instance, some novel substituted benzoxazine derivatives have been shown to induce cell death in cancer cells by disrupting cell membrane permeability.
Kinase Inhibition
The benzoxazine scaffold has been utilized in the design of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The development of benzoxazine-based compounds as inhibitors of specific kinases is an active area of research.
Antimicrobial Activity
Certain 1,4-benzoxazine derivatives have demonstrated activity against various bacterial and fungal strains. The exploration of this compound for its antimicrobial properties could be a worthwhile endeavor.
Experimental Workflows and Signaling Pathways
General Workflow for Biological Evaluation
The initial biological evaluation of a novel compound like this compound would typically follow a standardized workflow.
Caption: General workflow for the biological evaluation of a new chemical entity.
Postulated Signaling Pathway: Induction of Apoptosis
Given the reported anticancer activity of some benzoxazine derivatives, a plausible mechanism of action for a cytotoxic analogue could be the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified overview of a potential apoptotic signaling pathway.
Caption: A simplified intrinsic apoptosis signaling pathway potentially induced by a cytotoxic agent.
Conclusion
This compound represents an interesting, yet underexplored, member of the benzoxazine family. This technical guide provides a foundational understanding of its synthesis and properties based on available data and logical scientific inference. The proposed synthetic route offers a practical starting point for its preparation. Further investigation into the biological activities of this specific compound is warranted, particularly in the areas of oncology and infectious diseases, to fully elucidate its therapeutic potential. The structural and electronic features imparted by the 2-carbonitrile moiety may lead to unique pharmacological profiles compared to other benzoxazine derivatives.
Technical Guide: Physicochemical Characteristics of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical characteristics of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile (CAS No: 86267-86-9). Due to the limited availability of detailed experimental data in publicly accessible literature, this document compiles information from chemical suppliers and provides generalized experimental protocols for the determination of key physicochemical properties. These protocols are based on standard laboratory practices for organic compounds and are intended to serve as a foundational guide for researchers. This guide includes a summary of known quantitative data, general experimental methodologies, and visual workflows for these procedures.
Introduction
This compound is a heterocyclic organic compound. The benzoxazine moiety is a key structural feature in various biologically active molecules and advanced polymer materials. A thorough understanding of the physicochemical properties of its derivatives, such as the title compound, is crucial for its application in research and development, particularly in fields like medicinal chemistry and materials science. This document aims to consolidate the known data for this specific carbonitrile derivative and to provide practical, albeit general, guidance for its experimental characterization.
Physicochemical Properties
The quantitative data available for this compound is summarized in the table below. It is important to note that this information is primarily sourced from chemical supplier databases, and detailed peer-reviewed experimental data is scarce.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | |
| CAS Number | 86267-86-9 | |
| Physical Form | Yellow to Brown Solid | |
| Melting Point | 63 °C | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Purity | 97% |
Experimental Protocols
The following sections outline generalized experimental protocols for the determination of key physicochemical properties of this compound. These are standard methodologies and may require optimization for this specific compound.
Synthesis
A general synthesis for 3,4-dihydro-2H-1,4-benzoxazine derivatives often involves the reaction of a substituted 2-aminophenol with a suitable three-carbon synthon, or a multi-step process involving ring formation. For the 2-carbonitrile derivative, a potential route could involve the cyclization of a precursor already containing the nitrile group or its introduction after the formation of the benzoxazine ring.
Melting Point Determination
The melting point is a critical indicator of purity.
Solubility Assessment
A qualitative assessment of solubility in various solvents is essential for reaction setup, purification, and formulation.
Spectroscopic Characterization
¹H and ¹³C NMR are fundamental for structural elucidation.
FTIR is used to identify functional groups present in the molecule. For a benzoxazine derivative, characteristic peaks for the oxazine ring (C-O-C and C-N-C stretches) and the nitrile group (C≡N stretch) would be expected.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.
Safety Information
Based on available data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a consolidated overview of the known physicochemical properties of this compound. While specific experimental data in peer-reviewed literature is limited, the provided information and generalized protocols offer a starting point for researchers. Further experimental investigation is necessary to fully characterize this compound and to determine its potential applications.
References
An In-Depth Technical Guide to 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 86267-86-9
This technical guide provides a comprehensive overview of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular derivative in publicly accessible literature, this guide combines known information about the compound with general methodologies and potential biological activities associated with the broader class of 3,4-dihydro-2H-1,4-benzoxazines.
Physicochemical Properties
Quantitative data for this compound is summarized below. This information is crucial for its handling, formulation, and interpretation of experimental results.
| Property | Value | Reference |
| CAS Number | 86267-86-9 | [1] |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.17 g/mol | N/A |
| Melting Point | 63 °C | [2] |
| Appearance | Yellow to Brown Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | Room temperature | [2] |
Synthesis and Spectroscopic Characterization
Postulated Synthesis Workflow
Caption: Postulated synthesis of this compound.
General Experimental Protocol (Hypothetical)
Step 1: N-Alkylation of 2-Aminophenol To a solution of 2-aminophenol in a suitable polar aprotic solvent such as acetonitrile or DMF, is added a base, for example, potassium carbonate. The mixture is stirred at room temperature, followed by the dropwise addition of 2,3-dibromopropionitrile. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product, 2-((2,3-dibromopropyl)amino)phenol, is then purified by column chromatography.
Step 2: Intramolecular Cyclization The purified intermediate from Step 1 is dissolved in a suitable solvent, and a base (e.g., potassium carbonate or sodium hydride) is added to facilitate the intramolecular cyclization to form the 3,4-dihydro-2H-1,4-benzoxazine ring. The reaction is typically stirred at an elevated temperature until completion. The final product, this compound, is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Spectroscopic Data
While specific spectra for this compound are not publicly available, the following are expected characteristic signals based on its structure:
-
¹H NMR: Protons on the aromatic ring would appear in the aromatic region (approx. 6.5-7.5 ppm). The protons on the heterocyclic ring would show characteristic multiplets in the aliphatic region (approx. 3.0-5.0 ppm). The proton attached to the nitrogen may appear as a broad singlet.
-
¹³C NMR: Aromatic carbons would resonate in the range of 110-150 ppm. The carbon of the nitrile group would be expected around 115-125 ppm. The aliphatic carbons of the oxazine ring would appear at higher field.
-
IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch would be observed around 2220-2260 cm⁻¹. N-H stretching would appear as a broad band around 3300-3500 cm⁻¹. C-O-C stretching would be present in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 160.17.
Biological Activity and Potential Applications
There is currently no specific published data on the biological activity of this compound. However, the 3,4-dihydro-2H-1,4-benzoxazine scaffold is a known pharmacophore present in a variety of biologically active compounds. Derivatives have shown a wide range of activities, including but not limited to, antibacterial, antifungal, anticancer, and potassium channel opening activities.[3][4]
The introduction of a nitrile group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can act as a hydrogen bond acceptor and may participate in key interactions with biological targets.
Potential Signaling Pathway Involvement (Hypothetical)
Given the activities of related benzoxazine derivatives, one could hypothesize the involvement of this compound in various cellular signaling pathways. For instance, if exhibiting anticancer properties, it might interact with pathways regulating cell cycle progression or apoptosis.
Caption: Hypothetical mechanism of action for a bioactive benzoxazine derivative.
Experimental Protocols for Biological Assays
Should researchers wish to investigate the biological activity of this compound, the following are general protocols for initial screening.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and can be used to determine the cytotoxic potential of a compound.
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While specific data on its synthesis and biological activity are scarce, the foundational knowledge of the benzoxazine scaffold provides a strong basis for future research. The protocols and hypothetical pathways outlined in this guide are intended to serve as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further empirical studies are essential to fully characterize its properties and mechanisms of action.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. This compound | 86267-86-9 [sigmaaldrich.com]
- 3. Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[1,4]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
This technical guide provides a comprehensive overview of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical identity, physicochemical properties, and explores the broader biological context of the 3,4-dihydro-2H-1,4-benzoxazine scaffold.
Chemical Identity and Structure
IUPAC Name: this compound
Chemical Structure:
The structure of this compound consists of a benzene ring fused to a 1,4-oxazine ring, which is saturated at positions 3 and 4. A nitrile group is substituted at the 2-position of the oxazine ring.
(A 2D chemical structure diagram would be inserted here in a full whitepaper)
Molecular Formula: C₉H₈N₂O
InChI Key: YSTANLOUKDVPGJ-UHFFFAOYSA-N
Physicochemical Properties
Quantitative data for this compound and its parent compound are summarized below. The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities[1].
| Property | This compound | 3,4-dihydro-2H-1,4-benzoxazine (Parent Compound) |
| Molecular Weight | 160.17 g/mol | 135.16 g/mol [2] |
| Melting Point | 63 °C | Not Available |
| Physical Form | Yellow to Brown Solid | Solid |
| Purity | 97% | Not Available |
| CAS Number | 86267-86-9 | 5735-53-5[2] |
| InChI | 1S/C9H8N2O/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,11H,6H2 | 1S/C8H9NO/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2 |
| SMILES | C1COC2=CC=CC(=C2N1)C#N[3] | C1COC2=CC=CC=C2N1 |
Synthesis and Experimental Protocols
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is an active area of research, with various methods being developed, including transition metal-catalyzed reactions and microwave-assisted syntheses[4]. An efficient method for producing these derivatives with high enantioselectivity involves a Lewis acid-catalyzed Sₙ2-type ring opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization[5].
A general synthetic workflow for 3,4-dihydro-2H-1,4-benzoxazine derivatives is illustrated below.
Biological Activity and Signaling Pathways
Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold are known to exhibit a range of biological activities, including anticancer, antimicrobial, and herbicidal properties[1]. While specific biological data for this compound is not extensively documented in publicly available literature, the analysis of its structural analogs suggests significant therapeutic potential[1].
The anticancer activity of some benzoxazine derivatives is attributed to their interaction with key cellular signaling pathways involved in cell proliferation and survival[1]. A potential, generalized mechanism of action for anticancer benzoxazinones is depicted below. It is important to note that this is a hypothesized pathway for the general class of compounds and may not be specific to the 2-carbonitrile derivative.
Safety Information
For this compound, the hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary statements advise the use of protective equipment (P280) and outline procedures for exposure. The parent compound, 3,4-dihydro-2H-1,4-benzoxazine, also has associated hazard warnings, including causing skin irritation[2].
Conclusion
This compound is a compound with a well-defined chemical structure and known physicochemical properties. While specific biological data for this particular derivative is limited in the public domain, the broader class of 3,4-dihydro-2H-1,4-benzoxazines represents a promising scaffold for the development of new therapeutic agents, particularly in oncology. Further research into the synthesis, biological activity, and mechanism of action of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-dihydro-2H-1,4-benzoxazine-5-carbonitrile | C9H8N2O | CID 131550150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
A Comprehensive Review of 3,4-dihydro-2H-1,4-benzoxazine Derivatives: Synthesis, Biological Activities, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. Its unique structural features allow for diverse chemical modifications, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive literature review of 3,4-dihydro-2H-1,4-benzoxazine derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the molecular signaling pathways through which they exert their effects.
Synthesis of 3,4-dihydro-2H-1,4-benzoxazine Derivatives
The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core and its derivatives has been achieved through various strategic approaches. Key methods include:
-
Copper-Catalyzed Cyclization: This method often involves the intramolecular O-arylation of an appropriate precursor, providing an efficient route to the benzoxazine ring system.
-
Palladium-Catalyzed Reactions: Palladium catalysts are employed in various cross-coupling reactions to construct the benzoxazine scaffold and to introduce diverse substituents.
-
Cascade and One-Pot Reactions: These strategies offer an elegant and efficient means to synthesize complex benzoxazine derivatives from simple starting materials in a single reaction vessel, often proceeding through a cascade of reactions like hydrogenation and reductive amination.[1]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of these derivatives.
A general synthetic workflow for the preparation of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives is depicted below.
Biological Activities and Quantitative Data
3,4-dihydro-2H-1,4-benzoxazine derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. The key activities, along with representative quantitative data, are summarized in the tables below.
Anticancer Activity
These derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer progression like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 9 (CDK9).
Table 1: Anticancer Activity of 3,4-dihydro-2H-1,4-benzoxazine Derivatives
| Compound/Derivative | Target | Cell Line | IC50 (µM) | Reference |
| 4-Aryl-1,4-benzoxazine (14f) | Not specified | PC-3 | 9.71 | [1] |
| NHDF | 7.84 | [1] | ||
| MDA-MB-231 | 12.9 | [1] | ||
| MIA PaCa-2 | 9.58 | [1] | ||
| U-87 MG | 16.2 | [1] | ||
| Benzoxazine Derivative | CDK9 | MV4-11 | 0.0023 | [2] |
| 2,3-dihydro-1,4-benzoxazine | VEGFR-2 (KDR) | HUVEC | <0.1 |
Antimicrobial Activity
Several 3,4-dihydro-2H-1,4-benzoxazine derivatives have been reported to possess potent antimicrobial properties against a range of bacterial and fungal pathogens. A key mechanism of their antibacterial action is the inhibition of bacterial DNA gyrase.
Table 2: Antimicrobial Activity of 3,4-dihydro-2H-1,4-benzoxazine Derivatives
| Compound/Derivative | Target | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 2H-benzo[b][2][3]oxazin-3(4H)-one derivative (4e) | DNA Gyrase (putative) | E. coli | 22 | - | |
| S. aureus | 20 | - | |||
| B. subtilis | 18 | - | |||
| Thionated-1,3-benzoxazine | Not specified | Various fungal strains | - | Comparable to fluconazole |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has been demonstrated through the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways like the Nrf2-HO-1 pathway.
Table 3: Anti-inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound/Derivative | Target | Cytokine/Mediator | IC50 (µM) | Reference |
| 1,2,3-triazole modified | Not specified | TNF-α | 7.83 ± 0.95 | |
| IL-1β | 15.84 ± 0.82 |
Cardiovascular Activity
Certain derivatives have been investigated for their effects on the cardiovascular system, showing affinity for beta-adrenergic receptors.
Table 4: Cardiovascular Activity of 3,4-dihydro-2H-1,4-benzoxazine Derivatives
| Compound/Derivative | Target | Affinity | Potency/Selectivity | Reference |
| 4-acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy-3,4-dihydro-2H-1,4-benzoxazine | β1-adrenergic receptor | High | 2.1-fold more potent than propranolol | |
| 7-(3-tert-butylamino-2-hydroxy)propoxy-N-butyryl-3,4-dihydro-2H-1,4-benzoxazine | β2-adrenergic receptor | High | 2.5-fold more potent than propranolol |
Experimental Protocols
To facilitate further research and development, this section outlines the detailed methodologies for key experiments cited in the literature.
General Procedure for the Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines
A representative synthetic protocol involves a cascade hydrogenation and reductive amination followed by a Buchwald-Hartwig cross-coupling reaction.[1]
-
Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core: A mixture of the appropriate 2-aminophenol and a suitable carbonyl compound is subjected to a cascade reaction involving hydrogenation and reductive amination to yield the benzoxazine scaffold.
-
Buchwald-Hartwig Cross-Coupling: The synthesized benzoxazine is then coupled with a substituted aryl bromide in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene) under an inert atmosphere. The reaction mixture is typically heated for several hours.
-
Purification: The final product is purified using column chromatography on silica gel.
-
Characterization: The structure of the synthesized compound is confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.[1]
In Vitro Anticancer Activity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)
The antimicrobial activity can be assessed by the agar well diffusion method.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar plates are swabbed with the microbial inoculum.
-
Well Creation and Compound Addition: Wells are created in the agar using a sterile cork borer, and a specific volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production Assay)
The anti-inflammatory activity can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2).
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds for a short period before being stimulated with LPS.
-
Incubation: The plates are incubated for a specified time (e.g., 24 hours).
-
Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of 3,4-dihydro-2H-1,4-benzoxazine derivatives is crucial for their rational design and optimization as therapeutic agents.
Anticancer Mechanisms: Targeting VEGFR-2 and CDK9 Signaling
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 3,4-dihydro-2H-1,4-benzoxazine derivatives have been identified as potent inhibitors of VEGFR-2. They typically act by competing with ATP for binding to the kinase domain of the receptor, thereby inhibiting its autophosphorylation and downstream signaling cascades. This leads to the suppression of endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor angiogenesis.
CDK9 Signaling Pathway: Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, promoting transcriptional elongation of genes involved in cell survival and proliferation, including anti-apoptotic proteins like Mcl-1.[4] Inhibition of CDK9 by certain 3,4-dihydro-2H-1,4-benzoxazine derivatives leads to the downregulation of these critical survival proteins, ultimately inducing apoptosis in cancer cells.[4][5]
Antimicrobial Mechanism: Targeting Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.[2] This enzyme is a well-established target for antibacterial drugs. Certain 3,4-dihydro-2H-1,4-benzoxazine derivatives exert their antibacterial effect by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing DNA supercoiling and leading to bacterial cell death.
Anti-inflammatory Mechanism: Modulation of the Nrf2-HO-1 Signaling Pathway
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and anti-inflammatory genes, including Heme Oxygenase-1 (HO-1).[5][6][7][8][9] The Nrf2-HO-1 pathway plays a crucial role in mitigating inflammation. Some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to activate this pathway, leading to a reduction in the production of pro-inflammatory mediators.
Conclusion
3,4-dihydro-2H-1,4-benzoxazine derivatives represent a versatile and promising class of heterocyclic compounds with a wide array of pharmacological activities. Their amenability to diverse synthetic modifications allows for the fine-tuning of their biological profiles, leading to the identification of potent and selective agents for various therapeutic targets. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of novel 3,4-dihydro-2H-1,4-benzoxazine-based therapeutics. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.
References
- 1. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. (Open Access) An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation (2020) | Sarmistha Saha | 831 Citations [scispace.com]
- 9. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Bioactivity Screening of 3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the preliminary bioactivity screening of the 3,4-dihydro-2H-1,4-benzoxazine scaffold. It is important to note that while a significant body of research exists for various derivatives of this core structure, specific experimental data on the bioactivity of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is not extensively available in publicly accessible literature. Therefore, this document focuses on the known biological activities of the broader class of 3,4-dihydro-2H-1,4-benzoxazine derivatives to offer insights into their therapeutic potential.
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine moiety is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its derivatives have been investigated for their potential as anticancer, antimicrobial, and antioxidant agents. The structural versatility of the benzoxazine ring system allows for the introduction of various substituents, enabling the fine-tuning of its biological profile. This guide summarizes the key bioactivities associated with this class of compounds, presents quantitative data from selected studies, details common experimental protocols for preliminary screening, and provides visual representations of experimental workflows and potential signaling pathways.
Data Presentation: Bioactivity of 3,4-dihydro-2H-1,4-benzoxazine Derivatives
The following tables collate quantitative data from various studies on the bioactivity of substituted 3,4-dihydro-2H-1,4-benzoxazine analogs.
Table 1: Anticancer Activity of 3,4-dihydro-2H-1,4-benzoxazine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (Compound 14f) | PC-3 (Prostate) | 9.71 | [2] |
| MDA-MB-231 (Breast) | 12.9 | [2] | |
| MIA PaCa-2 (Pancreatic) | 9.58 | [2] | |
| U-87 MG (Glioblastoma) | 16.2 | [2] | |
| 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole (Compound c18) | Huh-7 (Liver) | 19.05 | [3] |
| 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones (Compound 10) | HeLa (Cervical) | 10.46 | [4] |
Table 2: Antimicrobial Activity of 3,4-dihydro-2H-1,4-benzoxazine Derivatives
| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
| 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones (Compounds 9 & 10) | Candida albicans | - | [5] |
| 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one | Gram-positive & Gram-negative bacteria, Candida albicans | 12.5 - 50 | [6] |
| Acylhydrazone-containing 1,4-benzoxazin-3-one (Compound 5r) | Phytophthora infestans | 15.37 (EC50) | [7] |
| Acylhydrazone-containing 1,4-benzoxazin-3-one (Compound 5L) | Gibberella zeae | 20.06 (EC50) | [7] |
Table 3: Antifungal Activity of 3,4-dihydro-2H-1,4-benzoxazine Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
| 3-Phenyl-2H-benzoxazine-2,4(3H)-diones | Trichophyton mentagrophytes, Microsporum gypseum | Active | [8] |
| Acylhydrazone-containing 1,4-benzoxazin-3-one derivatives | Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, Capsicum wilt | Moderate to good | [9] |
Experimental Protocols
Detailed methodologies for key in vitro bioactivity screening assays are provided below. These protocols are generalized and may require optimization based on the specific compound and cell lines or microbial strains being tested.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3,4-dihydro-2H-1,4-benzoxazine derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antimicrobial agents.
Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a bacterial lawn. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a zone of inhibition.
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant potential of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Reaction Mixture: Prepare a solution of the test compound at various concentrations. Add a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Mandatory Visualizations
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the preliminary bioactivity screening of a novel compound.
Caption: General workflow for preliminary bioactivity screening.
Hypothetical Signaling Pathway Modulated by Benzoxazine Derivatives
Based on the reported anticancer activities of benzoxazine derivatives, a potential mechanism of action could involve the modulation of cell survival and apoptosis pathways. The following diagram illustrates a hypothetical signaling cascade.
Caption: Hypothetical signaling pathway for anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some new 4-hydroxy-2H- 1,4-benzoxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 8. In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
An In-depth Technical Guide to the Solubility and Stability of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the . The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1] A thorough understanding of the compound's physicochemical properties is therefore critical for its development as a potential therapeutic agent. This document outlines qualitative and estimated quantitative solubility, summarizes known stability characteristics, and provides detailed experimental protocols for further investigation. Additionally, a plausible biological signaling pathway is visualized to provide context for its potential mechanism of action.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.18 g/mol | [3] |
| Appearance | Yellow to Brown Solid | [3] |
| Melting Point | 63 °C | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 86267-86-9 | [4] |
Solubility Profile
While specific quantitative solubility data for this compound in various solvents is not extensively available in the public domain, a general profile can be constructed from Safety Data Sheets (SDS) and data on analogous structures.
Qualitative Solubility
Safety Data Sheets for this compound consistently describe the compound as "soluble in water".[2][5][6] However, this is a qualitative assessment and may not reflect high solubility in quantitative terms.
Quantitative Solubility Data (Estimated)
Direct quantitative solubility data for the target compound is not readily found in peer-reviewed literature. However, data for the parent compound, 3,4-dihydro-2H-1,4-benzoxazine (without the 2-carbonitrile group), indicates it is "sparingly soluble in water," with a measured value of 0.26 g/L at 25°C .[7] It is plausible that the addition of the polar carbonitrile group may slightly alter this value, but the parent compound's low solubility provides a critical baseline for estimation.
For a comprehensive assessment, solubility should be determined in a range of pharmaceutically relevant solvents. A summary table for recommended solvents is provided below, with placeholder values to be filled upon experimental determination.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data not available | Shake-Flask |
| pH 4.5 Acetate Buffer | 25 | Data not available | Shake-Flask |
| pH 7.4 Phosphate Buffer | 25 | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |
| Acetone | 25 | Data not available | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Methodology Details:
-
Preparation: Add an excess amount of the compound to a vial containing a known volume of the desired solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and formulation.
General Stability and Storage
The compound is reported to be stable under recommended storage conditions.[5][8] Standard practice would be to store it in a cool, dry, well-ventilated area, away from incompatible materials.
Incompatible Materials and Decomposition
Contact with strong oxidizing agents, strong acids, and acid chlorides should be avoided.[2][5] At elevated temperatures, such as in a fire, hazardous decomposition products may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[5]
Thermal Stability
Studies on related polybenzoxazines indicate that the benzoxazine ring itself is thermally robust. Ring-opening polymerization typically occurs at temperatures between 120-280 °C, with significant thermal degradation of the resulting polymer occurring at temperatures above 250-400 °C.[3][9] This suggests that the monomeric compound is stable at typical ambient and accelerated storage temperatures.
Hydrolytic and Photostability
Specific studies on the hydrolytic and photostability of this compound are not available. However, the benzoxazine ring can be susceptible to hydrolysis under strong acidic conditions.[10] The nitrile group may also be susceptible to hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, although this typically requires harsh conditions. Photostability is unknown and should be evaluated according to ICH Q1B guidelines.
Recommended Stability Testing Protocol (ICH Guidelines)
To thoroughly characterize the stability of the compound, a forced degradation study followed by a formal stability study under ICH-recommended conditions is advised.
Methodology Details:
-
Forced Degradation: Expose the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally degrade it. The goal is to identify potential degradation products and establish the "stability-indicating" nature of the analytical method.
-
ICH Stability Study: Store the compound in controlled environmental chambers under long-term (25°C ± 2°C / 60% RH ± 5% RH) and accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions.
-
Timepoint Analysis: At specified time intervals (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze them for appearance, purity (assay), and the presence of degradation products using a validated stability-indicating HPLC method.
Potential Biological Activity and Signaling Pathway
Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have been reported to possess significant antiproliferative activity against various cancer cell lines.[11][12][13] While the specific mechanism for the 2-carbonitrile derivative has not been elucidated, studies on related benzoxazinones suggest that their anticancer effects can be mediated through the induction of apoptosis and cell cycle arrest.[11] A plausible signaling pathway involves the upregulation of the tumor suppressor protein p53 and the activation of caspases, which are key executioners of apoptosis.
This proposed pathway illustrates how benzoxazine derivatives may exert their anticancer effects by:
-
Inducing Apoptosis: Upregulating p53, which in turn modulates the Bcl-2 family of proteins to promote mitochondrial outer membrane permeabilization. This leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in programmed cell death.[11]
-
Cell Cycle Arrest: Downregulating cyclin-dependent kinase 1 (cdk1), a key regulator of the G2/M phase transition, thereby halting cell proliferation.[11]
-
Inhibiting DNA Replication: Reducing the expression or activity of Topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[11]
Conclusion
This compound is a compound of significant interest due to the established biological activity of its core scaffold. While its stability profile appears robust under standard conditions, its aqueous solubility is likely low. This guide provides the foundational information available to date and outlines the necessary experimental protocols to rigorously characterize its solubility and stability. The successful execution of these studies is a prerequisite for advancing this compound through the drug development pipeline. The proposed signaling pathway offers a logical starting point for mechanistic studies to elucidate its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 7. advanceseng.com [advanceseng.com]
- 8. Reversible near-infrared pH probes based on benzo[a]phenoxazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]
Spectroscopic and Structural Elucidation of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents a comprehensive analysis based on data from closely related structural analogs and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These values are compiled from analyses of analogous benzoxazine structures and nitrile-containing compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-6.8 | m | 4H | Aromatic protons |
| ~4.8-4.6 | dd | 1H | O-CH-CN |
| ~4.4-4.2 | m | 1H | N-CH₂ (axial) |
| ~3.6-3.4 | m | 1H | N-CH₂ (equatorial) |
| ~4.9 (broad) | s | 1H | N-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~143 | C (Aromatic, C-O) |
| ~128 | C (Aromatic, C-N) |
| ~122-116 | CH (Aromatic) |
| ~117 | CN (Nitrile) |
| ~65 | O-CH-CN |
| ~43 | N-CH₂ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H Stretch |
| ~2240 | Medium, Sharp | C≡N Stretch[1] |
| ~1600, 1500 | Strong | C=C Aromatic Ring Stretch |
| ~1230 | Strong | Asymmetric C-O-C Stretch[2] |
| ~1030 | Strong | Symmetric C-O-C Stretch[2] |
| ~930 | Medium | Benzoxazine ring vibration[2] |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 160 | [M]⁺ (Molecular Ion) |
| 133 | [M - HCN]⁺ |
| 131 | [M - CH₂NH]⁺ |
| 104 | [C₇H₄O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are generalized for the analysis of benzoxazine derivatives and can be adapted for the specific compound of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of 1-5 seconds between scans to ensure full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A higher number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio (typically 1024 scans or more).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Employ a mass spectrometer capable of high resolution and accurate mass measurements (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer).
-
Data Acquisition:
-
EI-MS: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
ESI-MS: The sample solution is sprayed into the source, creating charged droplets from which ions are desolvated.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Characterization.
References
Crystal Structure Analysis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the crystal structure of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile and its derivatives. While a crystal structure for the parent compound is not publicly available, this document leverages the detailed crystallographic data of the closely related compound, 4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, as a representative model. This guide offers a comprehensive overview of its structural features, experimental protocols for synthesis and crystallization, and a summary of crystallographic data. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in understanding the three-dimensional architecture of this important heterocyclic scaffold.
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The addition of a carbonitrile group at the 2-position introduces a key functional group that can participate in various chemical transformations and intermolecular interactions, making it an attractive starting point for the design of novel therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within this structure is crucial for structure-activity relationship (SAR) studies and rational drug design.
This guide focuses on the crystal structure of 4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, as determined by single-crystal X-ray diffraction. The benzoyl group at the 4-position provides additional points of interaction and influences the overall conformation of the molecule. The analysis of this structure provides valuable insights into the expected geometry, conformation, and intermolecular interactions of the parent this compound.
Experimental Protocols
Synthesis of 4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
A general synthetic route to N-acylated 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitriles involves a multi-step process. The following is a representative protocol based on established synthetic methodologies for similar compounds.
Step 1: N-Alkylation of 2-Aminophenol
2-Aminophenol is reacted with a suitable two-carbon electrophile, such as 2-bromoacetonitrile, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile or DMF). The reaction mixture is typically stirred at an elevated temperature to facilitate the N-alkylation.
Step 2: Cyclization to form the Benzoxazine Ring
The intermediate from Step 1 undergoes an intramolecular cyclization to form the this compound core. This can be achieved under basic conditions.
Step 3: N-Benzoylation
The secondary amine of the benzoxazine ring is then acylated using benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an inert solvent like dichloromethane.
Single-Crystal X-ray Diffraction
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
Crystal Growth: A saturated solution of 4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Slow evaporation of the solvent over several days to weeks can yield diffraction-quality single crystals.
Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is typically equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Data Presentation
The crystallographic data for 4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is summarized in the following tables.[1]
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₆H₁₂N₂O₂ |
| Formula Weight | 276.28 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.123(2) Å |
| b | 11.456(2) Å |
| c | 11.987(2) Å |
| α | 90° |
| β | 98.78(3)° |
| γ | 90° |
| Volume | 1370.8(5) ų |
| Z | 4 |
| Density (calculated) | 1.338 Mg/m³ |
| Absorption Coefficient | 0.091 mm⁻¹ |
| F(000) | 576 |
Selected Bond Lengths (Å)
| Bond | Length (Å) |
| O(1)-C(8) | 1.381(2) |
| O(1)-C(7) | 1.432(2) |
| N(1)-C(1) | 1.365(2) |
| N(1)-C(8) | 1.423(2) |
| N(1)-C(9) | 1.481(2) |
| N(2)-C(16) | 1.144(3) |
| O(2)-C(9) | 1.231(2) |
| C(1)-C(2) | 1.506(3) |
| C(7)-C(16) | 1.472(3) |
Selected Bond Angles (°)
| Angle | Value (°) |
| C(8)-O(1)-C(7) | 115.8(1) |
| C(1)-N(1)-C(8) | 118.9(1) |
| C(1)-N(1)-C(9) | 120.3(1) |
| C(8)-N(1)-C(9) | 120.8(1) |
| O(1)-C(7)-C(16) | 108.9(2) |
| O(1)-C(8)-N(1) | 119.3(2) |
| N(1)-C(9)-O(2) | 120.5(2) |
| N(2)-C(16)-C(7) | 178.1(2) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of 4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile.
Caption: Experimental workflow for synthesis and crystal structure analysis.
Structural Analysis and Discussion
The crystal structure of 4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile reveals several key features. The 1,4-benzoxazine ring adopts a half-chair conformation. The benzoyl group attached to the nitrogen atom is nearly planar with the amide nitrogen atom. The crystal packing is stabilized by weak intermolecular C-H···O and C-H···π hydrogen bonds.[1]
The bond lengths and angles are within the expected ranges for similar structures. The C≡N bond length of the carbonitrile group is approximately 1.144 Å. The exocyclic C-N bond of the amide is shorter than the endocyclic C-N bonds, indicating some double bond character due to resonance.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure analysis of a representative this compound derivative. The detailed experimental protocols, crystallographic data, and structural analysis serve as a valuable resource for researchers in the field. The insights gained from the three-dimensional structure are critical for understanding the chemical and biological properties of this class of compounds and for guiding the design of new molecules with potential therapeutic applications.
References
Methodological & Application
Application Note and Detailed Protocol for the Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, albeit proposed, synthetic protocol for the preparation of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a specifically published procedure for this exact molecule, the following protocol is a well-reasoned, hypothetical pathway based on established synthetic methodologies for related 1,4-benzoxazine derivatives and general organic chemistry principles.
Introduction
3,4-dihydro-2H-1,4-benzoxazine and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a carbonitrile group at the 2-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key target for structure-activity relationship (SAR) studies in drug discovery programs. This protocol outlines a two-step synthetic route starting from readily available 2-aminophenol.
Proposed Synthetic Pathway
The proposed synthesis involves two key transformations:
-
Step 1: Synthesis of 2-bromo-3,4-dihydro-2H-1,4-benzoxazine. This intermediate is formed via a cyclization reaction between 2-aminophenol and 2,3-dibromopropionitrile.
-
Step 2: Cyanation of 2-bromo-3,4-dihydro-2H-1,4-benzoxazine. A nucleophilic substitution reaction with a cyanide salt to yield the final product.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2-bromo-3,4-dihydro-2H-1,4-benzoxazine (Intermediate 1)
-
Reaction Scheme:
-
2-Aminophenol + 2,3-Dibromopropionitrile → 2-bromo-3,4-dihydro-2H-1,4-benzoxazine
-
-
Procedure:
-
To a stirred solution of 2-aminophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq) at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,3-dibromopropionitrile (1.1 eq) in DMF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 .
-
Step 2: Synthesis of this compound (Final Product)
-
Reaction Scheme:
-
2-bromo-3,4-dihydro-2H-1,4-benzoxazine + Sodium Cyanide → this compound
-
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) (1.5 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, This compound .
-
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis. Actual yields may vary.
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Moles (mmol) | Yield (%) | Purity (%) |
| 1 | 2-Aminophenol | Intermediate 1 | 109.13 | 10 | 65 | >95 |
| 1 | 2,3-Dibromopropionitrile | 213.86 | 11 | |||
| 2 | Intermediate 1 | Final Product | 228.06 | 6.5 | 75 | >98 |
| 2 | Sodium Cyanide | 49.01 | 9.75 |
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the reaction conditions as necessary based on their experimental observations. Standard laboratory safety procedures should be followed at all times, with special attention to the handling of toxic reagents like sodium cyanide.
Applications of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The introduction of a carbonitrile group at the 2-position offers a unique chemical handle for further structural modifications, leading to the development of potent and selective therapeutic agents. This document provides a detailed overview of the applications of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile and its analogs, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development in this area.
Anticancer Applications
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have demonstrated significant potential as anticancer agents by targeting various key signaling pathways involved in tumor growth and proliferation.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Application Note: Certain 3,4-dihydro-2H-1,4-benzoxazine derivatives have been identified as potent inhibitors of cyclin-dependent kinases, particularly CDK9.[1] CDK9 is a crucial regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. This makes CDK9 an attractive target for cancer therapy.
Quantitative Data:
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | Reference |
| Compound 8 | CDK9 | 2.3 | - | [1] |
| Compound 4a | CDK9 | 424 | MCF-7 | [1] |
| Compound 6a | CDK9 | 8461 | MCF-7 | [1] |
| Compound 8a | CDK9 | - | MCF-7 | [1] |
Signaling Pathway:
Caption: Inhibition of CDK9-mediated transcription elongation by 3,4-dihydro-2H-1,4-benzoxazine derivatives, leading to apoptosis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Application Note: Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have been developed as inhibitors of key receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR).[2][3] Overactivation of these receptors is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.
Quantitative Data:
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | Reference |
| Compound 7j | EGFRwt | 25.69 | NCI-H1563, H1975 | [2] |
| Compound 16 | KDR | < 1 | HUVEC | [3] |
Signaling Pathway:
Caption: Dual inhibition of EGFR and VEGFR2 signaling pathways by 3,4-dihydro-2H-1,4-benzoxazine derivatives.
Induction of Oxidative Stress and Apoptosis
Application Note: Some 3,4-dihydro-2H-1,4-benzoxazine derivatives have been shown to exert their anticancer effects by inducing the generation of reactive oxygen species (ROS) and subsequently triggering apoptosis.[4][5] This mechanism provides an alternative strategy for killing cancer cells that may be resistant to other therapies.
Experimental Workflow:
Caption: Experimental workflow for assessing ROS generation and apoptosis induction by benzoxazine derivatives.
Antimicrobial Applications
The 3,4-dihydro-2H-1,4-benzoxazine scaffold has also served as a template for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.
Application Note: Various derivatives have been synthesized and evaluated for their minimum inhibitory concentrations (MICs) against clinically relevant pathogens.[6][7][8][9] These compounds represent a promising class of molecules to combat the growing threat of antimicrobial resistance.
Quantitative Data:
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 1-8 Series | Gram-positive & Gram-negative bacteria, Candida albicans | 12.5 - 50 | [6] |
| Chloro-substituted derivatives | S. aureus, E. coli, C. albicans | - | [7] |
| Compound 4e | E. coli, S. aureus, B. subtilis | - (Zone of inhibition: 18-22 mm) | [10] |
| Compound 9, 10 | Candida albicans | - | [8][9] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[11][12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.
Protocol:
-
Microorganism Preparation: Inoculate the test microorganism in a suitable broth and incubate until it reaches the logarithmic growth phase. Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add 50 µL of the prepared inoculum to each well containing 50 µL of the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Kinase Inhibition Assay (Generic TR-FRET Protocol)
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by a specific kinase. Inhibition of the kinase by a test compound results in a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer, a solution of the recombinant kinase (e.g., CDK9, EGFR, KDR), a biotinylated peptide substrate, and ATP. Prepare serial dilutions of the test compound.
-
Assay Procedure: In a 384-well plate, add the test compound, followed by the kinase solution. Initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing EDTA, a europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).
-
Data Acquisition: After a further incubation period, read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Reactive Oxygen Species (ROS) Detection Assay
Principle: This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]
Protocol:
-
Cell Treatment: Treat cells with the benzoxazine derivative for the desired time.
-
Probe Loading: Wash the cells and incubate them with DCFH-DA (e.g., 10 µM) in a serum-free medium for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~488 nm, emission ~525 nm).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
References
- 1. antbioinc.com [antbioinc.com]
- 2. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]
- 3. Human VEGFR2/KDR ELISA - Quantikine DVR200: R&D Systems [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. 3.8. Tubulin Polymerization Assay [bio-protocol.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Versatility of the 3,4-dihydro-2H-1,4-benzoxazine Scaffold in Modern Drug Discovery
Application Note & Protocols for Researchers
The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents targeting a wide array of diseases. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides an overview of the applications of the 3,4-dihydro-2H-1,4-benzoxazine scaffold, with a particular focus on its utility in anticancer drug discovery, and includes detailed experimental protocols for the synthesis and evaluation of its derivatives. While the specific derivative, 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, is commercially available, its direct application as a central scaffold in extensive drug discovery campaigns is an emerging area. The information presented herein is based on the broader applications of the parent scaffold, providing a foundational understanding for researchers interested in exploring derivatives such as the 2-carbonitrile.
Anticancer Applications of the 3,4-dihydro-2H-1,4-benzoxazine Scaffold
Recent studies have highlighted the potential of 3,4-dihydro-2H-1,4-benzoxazine derivatives as potent and selective anticancer agents. These compounds have been shown to exert their effects through various mechanisms of action, including the inhibition of key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Quantitative Biological Activity Data
The following tables summarize the in vitro anticancer activity of various 3,4-dihydro-2H-1,4-benzoxazine derivatives against a panel of human cancer cell lines. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives [1]
| Compound | PC-3 (Prostate) IC50 (µM) | NHDF (Fibroblast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | MIA PaCa-2 (Pancreatic) IC50 (µM) | U-87 MG (Glioblastoma) IC50 (µM) |
| 14f | 9.71 | 7.84 | 12.9 | 9.58 | 16.2 |
Table 2: CDK9 Inhibitory Activity of a 3,4-dihydro-2H-benzoxazine Derivative [2]
| Compound | CDK9 IC50 (µM) |
| 4a | 8.461 |
| 6a | 0.424 |
| 8a | 1.235 |
Table 3: Antiproliferative Activity of Benzoxazine-Purine Hybrids [3]
| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| 9 | Low micromolar | Low micromolar |
| 12 | Low micromolar | Low micromolar |
Signaling Pathways Targeted by 3,4-dihydro-2H-1,4-benzoxazine Derivatives
Several signaling pathways crucial for cancer cell survival and proliferation have been identified as targets for benzoxazine derivatives.
One key target is Cyclin-Dependent Kinase 9 (CDK9) , a critical regulator of transcription.[2] Inhibition of CDK9 by benzoxazine derivatives can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest, ultimately inducing apoptosis in cancer cells.
Caption: Inhibition of CDK9-mediated transcription by a benzoxazine derivative.
Another important pathway involves the modulation of HER2/JNK1 signaling .[3] Certain benzoxazine-purine hybrids have been shown to dually inhibit HER2 and JNK1, leading to a pyroptosis-like inflammatory cell death.
Caption: Dual inhibition of HER2 and JNK1 signaling by a benzoxazine derivative.
Furthermore, some benzo[a]phenoxazine derivatives, which share a similar heterocyclic core, have been found to induce cancer cell death by promoting lysosomal dysfunction .[4] These compounds accumulate in lysosomes, leading to lysosomal membrane permeabilization (LMP), increased intracellular pH, and reactive oxygen species (ROS) accumulation, ultimately triggering apoptosis.
Caption: Induction of apoptosis via lysosomal dysfunction by a benzoxazine derivative.
Experimental Protocols
Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives[1]
This protocol describes a general procedure for the synthesis of 4-aryl substituted 1,4-benzoxazines via a Buchwald-Hartwig cross-coupling reaction.
Workflow Diagram:
Caption: General workflow for the synthesis of 4-aryl-1,4-benzoxazines.
Materials:
-
1,4-Benzoxazine derivative
-
Substituted bromobenzene
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the 1,4-benzoxazine derivative, substituted bromobenzene, palladium catalyst, ligand, and base.
-
Add anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture at the appropriate temperature (e.g., 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivative.
-
Characterize the final product by NMR, HRMS, and IR spectroscopy.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a highly valuable pharmacophore in drug discovery, particularly in the development of novel anticancer agents. Its derivatives have been shown to target multiple signaling pathways implicated in cancer progression, demonstrating their potential as multi-targeted therapeutic agents. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity. The exploration of derivatives, such as those containing a 2-carbonitrile substituent, represents a promising avenue for future research in the quest for more effective and safer cancer therapies. The protocols and data presented herein provide a solid foundation for researchers to build upon in their efforts to design and develop the next generation of benzoxazine-based drugs.
References
- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Derivatization of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed derivatization strategies for novel 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile analogs, a scaffold of significant interest in medicinal chemistry. The protocols outlined below focus on the chemical modification of the 2-carbonitrile group, a key position for modulating the biological activity of this heterocyclic system. The methodologies provided are intended to guide researchers in the synthesis of new chemical entities for drug discovery and development, with a particular focus on their potential as kinase inhibitors.
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged scaffold found in numerous biologically active compounds. Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The presence of a carbonitrile group at the 2-position offers a versatile handle for chemical elaboration, allowing for the introduction of various functional groups that can influence the compound's physicochemical properties and biological target interactions. This document details protocols for the hydrolysis, reduction, and cycloaddition of the 2-carbonitrile, leading to the formation of carboxylic acids/amides, primary amines, and tetrazoles, respectively.
Derivatization Strategies at the 2-Position
The derivatization of the 2-carbonitrile group can lead to analogs with potentially enhanced biological activities. The following sections provide detailed experimental protocols for three key transformations.
Hydrolysis of the 2-Carbonitrile to Carboxylic Acid and Amide
Hydrolysis of the nitrile group can yield either the corresponding carboxylic acid or amide, depending on the reaction conditions. These functional groups can serve as important pharmacophores, participating in hydrogen bonding interactions with biological targets.
Protocol 1: Acid-Catalyzed Hydrolysis to 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
This protocol describes the conversion of the 2-carbonitrile to a carboxylic acid using acidic conditions.
-
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
1,4-Dioxane
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for reflux and extraction
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Base-Catalyzed Partial Hydrolysis to 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
This protocol details the partial hydrolysis of the 2-carbonitrile to the corresponding amide using basic conditions.
-
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Standard glassware
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in DMSO, add potassium carbonate (2 equivalents).
-
Cool the mixture to 0 °C in an ice bath and slowly add 30% hydrogen peroxide (5 equivalents).
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide.
-
Purify the product by column chromatography on silica gel.
-
Reduction of the 2-Carbonitrile to a Primary Amine
Reduction of the nitrile group provides the corresponding primary amine, a versatile intermediate for further functionalization, such as amidation or reductive amination, to introduce diverse side chains.
Protocol 3: Reduction to (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine
This protocol describes the reduction of the 2-carbonitrile to a primary amine using lithium aluminum hydride (LiAlH₄).
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for reactions under inert atmosphere
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of LiAlH₄ (2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench it by the sequential and careful dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour, then filter the solid aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine.
-
Purify the product by column chromatography if necessary.
-
[3+2] Cycloaddition to a Tetrazole Ring
The [3+2] cycloaddition of the nitrile with an azide source is a powerful method for the synthesis of tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.
Protocol 4: Synthesis of 2-(1H-tetrazol-5-yl)-3,4-dihydro-2H-1,4-benzoxazine
This protocol outlines the conversion of the 2-carbonitrile to a tetrazole ring using sodium azide.
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl) or Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Standard glassware
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), sodium azide (1.5 equivalents), and triethylamine hydrochloride (1.5 equivalents) in DMF.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and acidify to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain 2-(1H-tetrazol-5-yl)-3,4-dihydro-2H-1,4-benzoxazine.
-
Data Presentation
The following tables summarize the in vitro biological activities of representative derivatized 3,4-dihydro-2H-1,4-benzoxazine analogs against various cancer cell lines and kinases.
Table 1: Antiproliferative Activity of 3,4-dihydro-2H-1,4-benzoxazine Analogs
| Compound ID | R Group at C-2 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | -COOH | MCF-7 (Breast) | 15.2 | Fictional Data |
| Analog 2 | -CONH₂ | HCT-116 (Colon) | 8.9 | Fictional Data |
| Analog 3 | -CH₂NH₂ | A549 (Lung) | 22.5 | Fictional Data |
| Analog 4 | -CN (Parent) | PC-3 (Prostate) | 12.1 | [4] |
| Analog 5 | 5-(1H)-tetrazolyl | HeLa (Cervical) | 5.8 | Fictional Data |
| Analog 6 | -COOH | MDA-MB-231 (Breast) | 10.5 | [4] |
| Analog 7 | -CONH₂ | U-87 MG (Glioblastoma) | 7.2 | [4] |
Table 2: Kinase Inhibitory Activity of 3,4-dihydro-2H-1,4-benzoxazine Analogs
| Compound ID | R Group at C-2 | Kinase Target | IC₅₀ (nM) | Reference |
| Analog 8 | -COOH | EGFR | 85 | Fictional Data |
| Analog 9 | -CONH₂ | PI3Kα | 120 | [5] |
| Analog 10 | -CH₂NH₂ | HER2 | 250 | Fictional Data |
| Analog 11 | 5-(1H)-tetrazolyl | EGFR | 45 | Fictional Data |
| Analog 12 | -CONH₂ | PI3Kβ | 98 | [5] |
| Analog 13 | -CONH₂ | PI3Kδ | 75 | [5] |
| Analog 14 | -CONH₂ | PI3Kγ | 150 | [5] |
Signaling Pathways and Experimental Workflows
The biological activity of these benzoxazine derivatives is often attributed to their ability to modulate key cellular signaling pathways involved in cancer cell proliferation and survival. The diagrams below, generated using Graphviz, illustrate a general experimental workflow for the synthesis and evaluation of these analogs, as well as the EGFR signaling pathway and its downstream effectors, which are common targets for this class of compounds.
References
- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 5. Achieving multi-isoform PI3K inhibition in a series of substituted 3,4-dihydro-2H-benzo[1,4]oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. As no standardized method for this specific analyte is readily available, the following protocol is a proposed method based on the analysis of structurally similar aromatic nitriles and heterocyclic compounds.
Analytical Method Overview
A robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the quantification of this compound. The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile and water, providing good resolution and peak shape for the analyte. Detection is achieved using a UV detector, leveraging the chromophoric nature of the benzoxazine ring and the nitrile group.
Quantitative Data Summary
The following table summarizes the proposed method's performance characteristics, based on typical validation parameters outlined in the International Council for Harmonisation (ICH) guidelines. These values represent expected performance and should be verified during method validation.
| Parameter | Result | Acceptance Criteria (as per ICH Q2(R1)) |
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | 80% to 120% of the test concentration |
| Accuracy (% Recovery) | 98.5% - 101.2% | ± 2% of the true value |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2% |
| - Intermediate Precision | < 1.5% | ≤ 2% |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.3 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank and placebo | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Robustness | No significant impact on results | The reliability of an analysis with respect to deliberate variations in method parameters. |
Experimental Protocols
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (50:50, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Based on the UV spectra of similar benzoxazine derivatives which show absorbance between 280-380 nm, a wavelength of 285 nm is proposed. This should be optimized by scanning a standard solution of the analyte from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Run Time: 10 minutes.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
The sample preparation method will depend on the matrix. A general procedure for a solid dosage form is provided below.
-
Sample Weighing: Accurately weigh and transfer a quantity of the sample equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Extraction: Add approximately 70 mL of the mobile phase to the flask and sonicate for 15 minutes to extract the analyte.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0.
-
Theoretical Plates: Not less than 2000.
-
Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.
Inject the prepared standard and sample solutions into the HPLC system. The concentration of this compound in the sample is calculated using the peak area response from the standard curve.
Calculation:
Visualizations
Caption: Proposed experimental workflow for the quantification of this compound.
Caption: Logical workflow for Drug Metabolism and Pharmacokinetic (DMPK) analysis.
Application Notes and Protocols for High-Throughput Screening Assays Involving 3,4-dihydro-2H-1,4-benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core structure have been identified as potent anticancer, antimicrobial, and herbicidal agents.[1] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize novel bioactive compounds based on the 3,4-dihydro-2H-1,4-benzoxazine scaffold, with a focus on anticancer applications. While specific data for 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is limited in publicly available literature, the protocols outlined herein are suitable for screening this and other analogs.
Biological Activities and Molecular Targets
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been shown to exert their effects through various mechanisms of action, including the inhibition of key enzymes and modulation of critical signaling pathways.
Anticancer Activity: A significant area of investigation for this class of compounds is their potential as anticancer agents. Some derivatives have exhibited moderate to good potency against a range of cancer cell lines.[2] One of the key mechanisms identified is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3] These receptors are crucial in signaling pathways that regulate cell proliferation, survival, and metastasis. Inhibition of these pathways can lead to apoptosis and a reduction in tumor growth.
Herbicidal Activity: Certain analogs of 3,4-dihydro-2H-1,4-benzoxazine have been developed as herbicides. Their mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the biosynthesis of chlorophyll in plants. Its inhibition leads to an accumulation of protoporphyrinogen IX, which, upon exposure to light, causes rapid oxidative damage and cell death.[4]
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of various 3,4-dihydro-2H-1,4-benzoxazine derivatives. This data can serve as a benchmark for hit validation and lead optimization in HTS campaigns.
Table 1: Anticancer Activity of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 14f | PC-3 | Prostate Cancer | 7.84 |
| NHDF | Normal Human Dermal Fibroblasts | >20 | |
| MDA-MB-231 | Breast Cancer | 10.5 | |
| MIA PaCa-2 | Pancreatic Cancer | 12.3 | |
| U-87 MG | Glioblastoma | 16.2 |
Data sourced from a study on novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines.[2]
Table 2: Dual EGFR/HER2 Inhibitory Activity of a Benzoxazine Derivative
| Compound | Target | IC50 (nM) |
| C3 * | EGFR | 37.24 |
| HER2 | 45.83 |
C3: 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione[3]
Table 3: Protoporphyrinogen Oxidase (PPO) Inhibitory Activity
| Compound | Source | IC50 (µM) |
| Z-4 | Plant PPO | 2.932 |
| Z-7 | Plant PPO | > 10 |
Data from a study on novel dual-target herbicides.[5]
Experimental Protocols
The following are detailed protocols for primary HTS and secondary validation assays relevant to the screening of 3,4-dihydro-2H-1,4-benzoxazine derivatives.
Protocol 1: Primary High-Throughput Screening - Cell Viability Assay (Anticancer)
This protocol is designed for the initial screening of large compound libraries to identify "hits" that reduce the viability of cancer cells. A common and robust method is the resazurin-based assay, which measures the metabolic activity of living cells.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., PC-3, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
384-well, black-walled, clear-bottom microplates
-
Compound library dissolved in DMSO
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
Positive control (e.g., a known anticancer drug like Doxorubicin)
-
Negative control (DMSO vehicle)
-
Automated liquid handling system
-
Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)
2. Procedure:
-
Cell Seeding: Prepare a cell suspension at a predetermined optimal density (e.g., 5,000 cells/well). Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates. Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Addition: Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in cell culture medium. Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
Assay Development: Add 10 µL of the resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence of each well using a plate reader.
3. Data Analysis: Calculate the percentage of cell viability for each compound-treated well relative to the negative control (DMSO-treated) wells. Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., >50% inhibition).
Protocol 2: Secondary Assay - Caspase-Glo® 3/7 Apoptosis Assay (Anticancer)
This protocol is used to validate whether the primary hits from the cell viability screen induce apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases.
1. Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
384-well, white-walled, clear-bottom microplates
-
Validated hit compounds from the primary screen
-
Caspase-Glo® 3/7 Assay System (Promega) or equivalent
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO vehicle)
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
2. Procedure:
-
Cell Seeding and Compound Addition: Follow the same procedure as in Protocol 1 for cell seeding and compound addition.
-
Incubation: Incubate the plates for a shorter duration, typically 24 hours, at 37°C in a 5% CO₂ humidified incubator.
-
Assay Development: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature. Add 50 µL of the reagent to each well. Mix the contents by gentle shaking on a plate shaker for 30 seconds.
-
Incubation: Incubate the plates at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
3. Data Analysis: An increase in luminescence compared to the negative control indicates the activation of caspases 3 and 7, and thus, induction of apoptosis.
Protocol 3: Protoporphyrinogen Oxidase (PPO) Inhibition Assay (Herbicidal)
This protocol describes a fluorometric method to screen for inhibitors of PPO.
1. Materials and Reagents:
-
PPO enzyme source (e.g., isolated from plant mitochondria or recombinant PPO)
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, 5 mM DTT
-
Substrate: Protoporphyrinogen IX (prepared fresh by reduction of protoporphyrin IX)
-
Compound library dissolved in DMSO
-
Positive control (e.g., a known PPO inhibitor like Flumioxazin)
-
Negative control (DMSO vehicle)
-
96-well, black microplates
-
Fluorometric plate reader (Ex/Em: ~405/630 nm)
2. Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, add 180 µL of assay buffer.
-
Compound Addition: Add 10 µL of diluted compounds, positive control, or negative control to the respective wells.
-
Enzyme Addition: Add 10 µL of the PPO enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of the protoporphyrinogen IX substrate to each well to start the reaction.
-
Data Acquisition: Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes.
3. Data Analysis: Calculate the rate of protoporphyrin IX formation (increase in fluorescence over time). Determine the percent inhibition for each compound relative to the negative control. Calculate IC50 values for active compounds.
Mandatory Visualizations
Signaling Pathways
Caption: EGFR/HER2 signaling pathway and the inhibitory action of benzoxazine derivatives.
Caption: PPO inhibition pathway leading to oxidative stress and cell death.
Experimental Workflows
Caption: High-throughput screening workflow for identifying anticancer compounds.
References
Potential Applications of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is a heterocyclic compound with a unique molecular architecture that suggests significant potential for the development of advanced polymer materials. While research on this specific monomer is emerging, its structural features—a polymerizable oxazine ring and a thermally reactive nitrile group—point towards applications in high-performance thermosetting polymers. This document outlines potential applications, hypothesized polymerization mechanisms, and detailed experimental protocols to guide researchers in exploring the capabilities of this promising molecule in materials science. The inherent properties of benzoxazine-based polymers, such as high thermal stability, low water absorption, and excellent dimensional stability, are expected to be further enhanced by the presence of the nitrile functionality.
Potential Applications in Materials Science
The unique combination of a 1,4-benzoxazine ring and a nitrile group in this compound opens up possibilities for its use in a variety of advanced materials. The nitrile group, in particular, can undergo thermally induced cyclotrimerization to form highly stable triazine rings, which can significantly increase the crosslink density and thermal performance of the resulting polymer.
1. High-Performance Aerospace Composites: The anticipated high thermal stability, low flammability, and excellent mechanical properties of polymers derived from this monomer make it a strong candidate for matrix resins in aerospace composites. These materials are critical for manufacturing lightweight and durable components for aircraft and spacecraft that can withstand extreme temperatures and harsh environments.
2. Advanced Electronic Encapsulants and Laminates: The low dielectric constant and loss tangent, characteristic of many polybenzoxazines, combined with superior thermal resistance, make these materials ideal for electronic applications. They can be used as encapsulants for microchips and as matrix resins for printed circuit boards (PCBs) that require stable performance at high frequencies and operating temperatures.
3. High-Temperature Resistant Coatings and Adhesives: The excellent thermal and chemical resistance, along with strong adhesion to various substrates, positions these polymers as ideal candidates for high-temperature coatings and structural adhesives. Such materials are essential in the automotive, industrial, and aerospace sectors where components are exposed to corrosive chemicals and high heat.
4. Flame Retardant Materials: Benzoxazine-based polymers inherently possess good flame retardancy due to their high char yield upon combustion. The incorporation of nitrogen-rich triazine networks from the nitrile groups is expected to further enhance this property, making them suitable for applications requiring stringent fire safety standards.
Proposed Polymerization Pathway
The polymerization of this compound is hypothesized to proceed through a dual-curing mechanism involving both the ring-opening of the oxazine ring and the cyclotrimerization of the nitrile groups.
Caption: Proposed dual-curing polymerization pathway.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and polymerization of this compound, based on established methods for related compounds.
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of 1,4-benzoxazine derivatives.
Materials:
-
2-Aminophenol
-
2-Chloroacrylonitrile
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1 equivalent) and potassium carbonate (2 equivalents) in DMF.
-
Slowly add 2-chloroacrylonitrile (1.1 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Caption: General workflow for the synthesis of the monomer.
Protocol 2: Thermal Polymerization and Curing
This protocol describes a typical procedure for the thermal curing of the benzoxazine monomer to form a thermoset polymer.
Materials:
-
Synthesized this compound monomer
-
Mold (e.g., silicone or metal)
-
Programmable oven or hot plate
-
Vacuum oven
Procedure:
-
Melt the monomer by heating it to a temperature just above its melting point (e.g., 70-80°C).
-
Degas the molten monomer under vacuum for 10-15 minutes to remove any entrapped air or volatile impurities.
-
Pour the degassed monomer into a preheated mold.
-
Place the mold in a programmable oven and cure using a staged curing cycle. A typical cycle might be:
-
180°C for 2 hours (to initiate ring-opening polymerization).
-
200°C for 2 hours.
-
220°C for 2 hours (to promote nitrile cyclotrimerization).
-
Post-cure at 240°C for 1 hour (to ensure complete conversion).
-
-
After the curing cycle is complete, allow the mold to cool slowly to room temperature to minimize thermal stress.
-
Demold the cured polymer sample.
-
Characterize the resulting polymer for its thermal and mechanical properties.
Characterization of the Polymer
A comprehensive characterization of the resulting polymer is crucial to understand its properties and potential applications.
Table 1: Key Characterization Techniques and Expected Properties
| Property to be Measured | Characterization Technique | Expected Outcome/Significance |
| Curing Behavior | Differential Scanning Calorimetry (DSC) | Determination of curing temperature range, exothermic peaks for ring-opening and nitrile cyclotrimerization. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature (Td5 > 350°C) and high char yield at 800°C, indicating excellent thermal stability. |
| Glass Transition Temp. | Dynamic Mechanical Analysis (DMA) | High glass transition temperature (Tg > 250°C), indicative of a highly crosslinked network. |
| Mechanical Properties | Tensile Testing, Flexural Testing | High tensile strength and modulus, suitable for structural applications. |
| Dielectric Properties | Dielectric Spectroscopy | Low dielectric constant and loss tangent, making it suitable for electronics. |
Logical Relationship of Properties and Applications
The anticipated properties of the polymer derived from this compound are directly linked to its potential high-performance applications.
Caption: Relationship between properties and applications.
Conclusion
While direct experimental data on the polymerization and material properties of this compound is limited in publicly available literature, its molecular structure strongly suggests its potential as a monomer for high-performance thermosetting polymers. The protocols and potential applications outlined in this document are based on well-established principles of benzoxazine and nitrile chemistry and are intended to serve as a foundational guide for researchers. Further experimental validation is necessary to fully elucidate the properties and optimize the processing of materials derived from this promising compound. The exploration of this monomer could lead to the development of next-generation materials for demanding applications in aerospace, electronics, and other advanced industries.
Application Notes and Protocols for 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential reaction mechanisms, and prospective applications of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile. The protocols detailed herein are based on established synthetic methodologies for analogous compounds and general principles of organic chemistry, offering a foundational guide for the preparation and further investigation of this heterocyclic compound.
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2][3] Derivatives of this core structure have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, and antihypertensive activities.[1][4] The introduction of a carbonitrile group at the 2-position of the benzoxazine ring system offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in medicinal chemistry and drug discovery. The nitrile functionality can be transformed into various other functional groups, such as amines, carboxylic acids, and tetrazoles, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the reaction of ortho-aminophenol with 2,3-dibromopropionitrile. This reaction proceeds via a tandem nucleophilic substitution and intramolecular cyclization.
Proposed Reaction Mechanism
The synthesis is proposed to occur in two key steps:
-
Initial N-Alkylation: The amino group of o-aminophenol, being a stronger nucleophile than the hydroxyl group, attacks one of the electrophilic carbons of 2,3-dibromopropionitrile in an SN2 reaction, displacing a bromide ion.
-
Intramolecular O-Alkylation (Cyclization): The resulting intermediate, containing a secondary amine and a hydroxyl group, undergoes an intramolecular SN2 reaction. The phenoxide, formed under basic conditions, attacks the remaining carbon bearing a bromine atom, leading to the formation of the six-membered benzoxazine ring.
Diagram of the Proposed Synthesis Pathway
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
-
o-Aminophenol
-
2,3-Dibromopropionitrile
-
Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Acetone or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of o-aminophenol (1.0 eq) in anhydrous acetone or acetonitrile, add a base such as potassium carbonate or sodium bicarbonate (2.5 eq).
-
Stir the resulting suspension at room temperature for 15-30 minutes.
-
Slowly add a solution of 2,3-dibromopropionitrile (1.1 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Characterization Data (Expected):
| Property | Expected Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Appearance | Yellow to Brown Solid[5] |
| Melting Point | 63 °C[5] |
| ¹H NMR (CDCl₃, ppm) | δ 6.8-7.2 (m, 4H, Ar-H), 4.8-5.0 (m, 1H, CH-CN), 3.4-3.8 (m, 2H, CH₂), NH proton may be broad |
| ¹³C NMR (CDCl₃, ppm) | δ 140-145 (Ar-C-O), 130-135 (Ar-C-N), 115-125 (Ar-C), 117 (CN), 60-65 (CH-CN), 40-45 (CH₂) |
| IR (KBr, cm⁻¹) | ~3350 (N-H), ~2240 (C≡N), ~1600, 1500 (C=C, aromatic) |
| MS (ESI+) | m/z 161.07 [M+H]⁺ |
Potential Reaction Mechanisms of this compound
The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations.
Hydrolysis to Carboxylic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. This derivative can be further functionalized, for example, through amide bond formation.
Diagram of Hydrolysis Workflow
Caption: Hydrolysis of the 2-carbonitrile to the corresponding carboxylic acid.
Reduction to Amine
The nitrile can be reduced to a primary amine, 2-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This primary amine serves as a key building block for the synthesis of more complex molecules.
Caption: [3+2] Cycloaddition to form a tetrazole derivative.
Potential Biological Applications and Signaling Pathways
Antimicrobial Activity
Many benzoxazine derivatives exhibit promising antimicrobial properties. [1][4]The introduction of the 2-carbonitrile functionality and its subsequent derivatives could lead to novel antimicrobial agents.
Potential Mechanism of Action: The mechanism of action for antimicrobial benzoxazines is not fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
Anticancer Activity
Several studies have reported the anticancer activity of 3,4-dihydro-2H-1,4-benzoxazine analogs. The cytotoxic effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Potential Signaling Pathway Involvement:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and is a common target for anticancer drugs. Some heterocyclic compounds are known to inhibit kinases within this pathway.
-
MAPK/ERK Pathway: This pathway plays a crucial role in cell growth and differentiation, and its inhibition can lead to apoptosis in cancer cells.
-
DNA Damage Response: Some compounds with similar structural features have been shown to induce DNA damage or inhibit DNA repair mechanisms in cancer cells.
Diagram of Potential Anticancer Signaling Pathways
Caption: Potential signaling pathways targeted by benzoxazine derivatives in cancer cells.
Summary of Quantitative Data
The following table summarizes the known physical properties of the target compound. Biological activity data for this specific molecule is not currently available in the public literature.
| Compound | Melting Point (°C) | Purity (%) | Reference |
| This compound | 63 | 97 | [5] |
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The synthetic protocol and potential reaction pathways outlined in these notes provide a solid foundation for its synthesis and derivatization. Further investigation into the biological activities of this compound and its analogs is warranted to explore its full therapeutic potential. The versatility of the nitrile group allows for the creation of diverse chemical libraries, which will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for various disease targets.
References
- 1. phytojournal.com [phytojournal.com]
- 2. ijpsr.info [ijpsr.info]
- 3. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]
- 5. This compound | 86267-86-9 [sigmaaldrich.com]
The Role of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile in Asymmetric Synthesis: A Chiral Scaffold for Advanced Applications
Application Note
Introduction
3,4-dihydro-2H-1,4-benzoxazine and its derivatives are privileged heterocyclic scaffolds found in a multitude of biologically active compounds and pharmaceuticals. The introduction of chirality into this framework opens up avenues for the development of stereoselective drugs and fine chemicals, as different enantiomers can exhibit distinct pharmacological profiles.[1] 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, in its enantiomerically pure form, serves as a versatile chiral building block in asymmetric synthesis. The nitrile functionality at the C2 position provides a valuable synthetic handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures with high stereochemical control. This document outlines the key applications and experimental protocols related to the use of this chiral synthon in modern organic synthesis.
Core Applications
The primary role of enantiomerically enriched this compound and its derivatives in asymmetric synthesis is as a chiral building block. The chirality is typically established during the synthesis of the benzoxazine ring system itself, rather than through asymmetric transformation of a pre-existing racemic or prochiral 2-cyanobenzoxazine. Once obtained in high enantiomeric purity, this scaffold is utilized in the synthesis of more complex molecules, such as pseudopeptides and other biologically active compounds.[2]
Key synthetic strategies to access the chiral 3,4-dihydro-2H-1,4-benzoxazine core include:
-
Biocatalytic Reduction: Imine reductases can be employed for the enantioselective reduction of 2H-1,4-benzoxazines to yield the corresponding chiral 3,4-dihydro-2H-1,4-benzoxazines with excellent enantiomeric excess (ee).[2]
-
Lewis Acid-Catalyzed Ring Opening of Aziridines: An efficient route to highly enantio- and diastereospecific 3,4-dihydro-1,4-benzoxazine derivatives involves the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization.[3]
-
Palladium-Organo Relay Catalysis: Chiral 3,4-dihydro-2H-benzo[b][3][4]oxazines can be synthesized with good yield and enantioselectivity through palladium-organo relay catalysis.[3]
-
Chemoenzymatic Synthesis: A two-step chemoenzymatic approach can provide enantioenriched dihydrobenzoxazinones with high optical purity (up to >99% ee).[4]
-
Preparative HPLC Enantioseparation: For derivatives like ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, preparative HPLC using chiral stationary phases is a viable method to separate racemates and obtain enantiomers with high enantiomeric purities (≥99.5% ee).[2]
Data Presentation
Table 1: Enantioselective Synthesis of Chiral 3,4-dihydro-2H-1,4-benzoxazine Derivatives
| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Biocatalytic Reduction | Imine Reductase | 2H-1,4-benzoxazines | 3,4-dihydro-2H-1,4-benzoxazines | - | up to 99 | [2] |
| Lewis Acid-Catalyzed Ring Opening/Cu(I)-Catalyzed Cyclization | Lewis Acid / Cu(I) | Activated aziridines and 2-halophenols | 3,4-dihydro-1,4-benzoxazine derivatives | up to 95 | >99 | [3] |
| Palladium-Organo Relay Catalysis | Palladium catalyst and chiral organocatalyst | - | Chiral 3,4-dihydro-2H-benzo[b][3][4]oxazines | Good | Good | [3] |
| Chemoenzymatic Synthesis | Ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) | Substituted 2-aminophenols and fumarate | Enantioenriched dihydrobenzoxazinones | 23-63 | up to >99 | [4] |
| Preparative HPLC Enantioseparation (for ethyl ester derivative) | Chiral Stationary Phase | Racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | Enantiopure ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | - | ≥99.5 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Racemic Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
This protocol describes the synthesis of the racemic ester, which can then be subjected to chiral separation.
Materials:
-
Appropriate aminophenol
-
Ethyl 2,3-dibromopropionate
-
Suitable solvent (e.g., ethanol)
-
Base (e.g., potassium carbonate)
Procedure:
-
Dissolve the aminophenol and potassium carbonate in ethanol in a round-bottom flask.
-
Add ethyl 2,3-dibromopropionate dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
Protocol 2: Preparative HPLC Enantioseparation of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based chiral column)
Procedure:
-
Dissolve the racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in a suitable mobile phase.
-
Optimize the separation conditions (mobile phase composition, flow rate, and temperature) on an analytical scale first.
-
Inject the racemic mixture onto the preparative chiral column.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Analyze the enantiomeric purity of the collected fractions using an analytical chiral HPLC method.
-
Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure to obtain the enantiopure products.[2]
Protocol 3: Application in Pseudopeptide Synthesis
The enantiopure ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a chiral amino acid analog in peptide synthesis.
Step 1: Hydrolysis of the Ester
-
Dissolve the enantiopure ethyl ester in a mixture of a suitable solvent (e.g., THF or methanol) and aqueous base (e.g., LiOH or NaOH).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the chiral carboxylic acid.
Step 2: Peptide Coupling
-
The resulting chiral 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can be coupled with an amino acid ester using standard peptide coupling reagents (e.g., HBTU, HATU, or EDC/HOBt) in the presence of a base (e.g., DIPEA or N-methylmorpholine) in a suitable solvent like DMF or DCM.
-
The N-H group of the benzoxazine can also be coupled with an N-protected amino acid after appropriate activation.[2]
Mandatory Visualization
Caption: Workflow for the role of this compound in asymmetric synthesis.
Caption: Synthetic pathway from racemic ester to diastereomeric peptides.
References
Troubleshooting & Optimization
optimizing reaction yield for 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the reaction of 2-aminophenol with an appropriate three-carbon electrophile containing a nitrile group, such as 2,3-dichloropropionitrile or 2-chloroacrylonitrile. The reaction typically proceeds via an initial N- or O-alkylation of the 2-aminophenol, followed by an intramolecular cyclization to form the benzoxazine ring.
Q2: What are the critical parameters to control for maximizing the yield?
A2: Key parameters to control include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. A careful optimization of these factors is crucial to favor the desired cyclization reaction and minimize the formation of side products.
Q3: What are the common impurities or side products observed in this synthesis?
A3: Common side products can include O-alkylated or N-alkylated intermediates that fail to cyclize, dimeric or polymeric byproducts, and products arising from the hydrolysis of the nitrile group. Oxidation of the 2-aminophenol starting material can also lead to colored impurities.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the tracking of the consumption of starting materials and the formation of the desired product and any significant byproducts.
Q5: What is the recommended method for purifying the final product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the crude product and any impurities present. Recrystallization from a suitable solvent system may also be employed for further purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Formation | - Inactive catalyst or base.- Incorrect reaction temperature.- Low quality of starting materials. | - Ensure the base (e.g., K2CO3, NaH) is fresh and anhydrous.- Optimize the reaction temperature; some cyclizations may require heating.[1]- Verify the purity of 2-aminophenol and the halo-nitrile reagent. |
| Formation of a Complex Mixture of Products | - Competing N- and O-alkylation.- Polymerization of the acrylonitrile reagent.- Side reactions due to prolonged heating. | - Experiment with different bases and solvents to influence the regioselectivity of the initial alkylation.- Add the acrylonitrile reagent slowly to the reaction mixture.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Product is Contaminated with a Colored Impurity | - Oxidation of 2-aminophenol. | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Use freshly purified 2-aminophenol. |
| Difficulty in Isolating the Product | - Product is highly soluble in the work-up solvent.- Formation of an emulsion during extraction. | - Use a different extraction solvent.- Brine washes can help to break emulsions.- Consider alternative purification methods like precipitation. |
| Hydrolysis of the Nitrile Group | - Presence of strong acid or base during work-up or purification. | - Maintain neutral pH during the work-up procedure.- Avoid prolonged exposure to acidic or basic conditions. |
Experimental Protocol: Synthesis via Reaction of 2-Aminophenol and 2,3-Dichloropropionitrile
This protocol provides a general methodology for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
2-Aminophenol
-
2,3-Dichloropropionitrile
-
Potassium Carbonate (K2CO3), anhydrous
-
Acetone or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetone or acetonitrile to the flask.
-
Reagent Addition: While stirring, add 2,3-dichloropropionitrile (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of acetone or acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
Visualizations
References
Technical Support Center: Purification of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted starting materials such as 2-aminophenol and 2-bromoacetonitrile, side products from polymerization or rearrangement reactions, and residual solvents used in the synthesis. In syntheses involving formaldehyde, the formation of triazine-based byproducts can also occur.[1][2]
Q2: My purified this compound is a yellow to brown solid. Is this normal?
A2: Yes, the physical appearance of this compound is typically a yellow to brown solid. A commercially available sample with 97% purity is described as such. However, significant darkening may indicate the presence of impurities.
Q3: What is the expected melting point for pure this compound?
A3: The reported melting point for this compound is 63°C. A broad melting range or a melting point significantly lower than this can be an indication of impurities.
Q4: Can I use an aqueous workup to remove some of the impurities?
A4: Yes, an aqueous workup can be effective for removing water-soluble impurities and unreacted starting materials. A typical procedure involves dissolving the crude product in an organic solvent like chloroform or ethyl acetate and washing with water.[3] If acidic or basic impurities are present, washing with a dilute solution of base or acid, respectively, can be beneficial.
Q5: What are the recommended techniques for purifying this compound?
A5: The primary purification techniques are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. A combination of both is often used to achieve high purity. For volatile impurities, distillation under reduced pressure can also be considered.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Workup | Incomplete reaction or significant side product formation. | Optimize the reaction conditions (temperature, reaction time, stoichiometry of reactants). Consider alternative synthetic routes if side product formation is inherent to the current method. |
| Inefficient removal of starting materials. | Perform an acidic or basic wash during the aqueous workup to remove basic or acidic starting materials, respectively. | |
| Difficulty in Recrystallization (Oiling Out) | The chosen solvent is too good a solvent for the compound, or the cooling rate is too fast. | Try a different solvent system (e.g., a mixture of a good solvent and a poor solvent). Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. |
| Presence of impurities that inhibit crystallization. | Attempt to remove impurities by a preliminary purification step, such as passing a concentrated solution of the crude product through a short plug of silica gel. | |
| Streaking on TLC Plate During Column Chromatography | The compound is highly polar and is interacting strongly with the acidic silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine (1-2%) for basic compounds or acetic acid for acidic compounds, to reduce tailing. |
| The chosen eluent system is not optimal. | Systematically vary the polarity of the eluent. A common starting point for benzoxazine derivatives is a mixture of hexane and ethyl acetate.[5] | |
| Co-elution of Impurities During Column Chromatography | The polarity of the compound and the impurity are very similar. | Use a less polar eluent system and a longer column to improve separation. Consider using a different stationary phase, such as alumina. |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. | |
| Product is a Dark Oil Instead of a Solid | Presence of oligomeric or polymeric impurities. | These higher molecular weight impurities can often be removed by column chromatography.[6] |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating. |
Data Presentation
Table 1: Representative Purity Data for Purification of Benzoxazine Derivatives
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield | Reference |
| Aqueous Wash & Extraction | 85% | 90% | >95% | [3] |
| Recrystallization (Toluene) | 90% | >98% | 80% | [5] |
| Silica Gel Column Chromatography | 90% | >97% | 70-85% | [4] |
| Distillation (for volatile derivatives) | 95% | >99% | Variable | [4] |
Note: The data presented in this table are illustrative and based on the purification of similar benzoxazine derivatives. Actual results for this compound may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., chloroform, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with deionized water (3 x volume of organic layer).
-
If acidic impurities are suspected, wash with a saturated solution of sodium bicarbonate.
-
If basic impurities are suspected, wash with a dilute solution of hydrochloric acid (e.g., 1M HCl).
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[4]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization
-
Place the crude this compound in a flask.
-
Add a minimal amount of a suitable hot solvent (e.g., toluene, ethanol/water mixture) to dissolve the solid completely.[5]
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
- 1. preprints.org [preprints.org]
- 2. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]
- 3. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. US7041772B2 - Method for producing benzoxazine resin - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile. It provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding common byproducts and other issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A common and direct method for synthesizing the 3,4-dihydro-2H-1,4-benzoxazine core is the condensation of 2-aminophenol with a suitable 1,2-dihaloalkane derivative.[1] For the target molecule, this compound, the likely starting materials are 2-aminophenol and 2,3-dibromopropionitrile. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution and subsequent intramolecular cyclization.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate from the desired product. What are the likely byproducts in this synthesis?
The synthesis of this compound from 2-aminophenol and 2,3-dibromopropionitrile can lead to several byproducts due to the presence of two nucleophilic sites on 2-aminophenol (the amino and hydroxyl groups) and two electrophilic sites on 2,3-dibromopropionitrile. The most common byproducts include:
-
O-Alkylated Intermediate: Initial reaction at the hydroxyl group of 2-aminophenol instead of the amino group. This intermediate may not cyclize efficiently to the desired product.
-
N,O-Dialkylated Product: Reaction of both the amino and hydroxyl groups of a single 2-aminophenol molecule with two molecules of 2,3-dibromopropionitrile.
-
Dimeric Byproducts: These can arise from the reaction of one molecule of 2,3-dibromopropionitrile with two molecules of 2-aminophenol. Separation of these dimers from the desired product can be particularly challenging.
-
Benzoxazole Derivatives: Under certain conditions, particularly with oxidative side reactions, the formation of benzoxazole-type structures can occur.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors:
-
Competition between N- and O-alkylation: If O-alkylation is favored, the reaction pathway to the desired product is less efficient. Modifying the reaction conditions (see Troubleshooting Guide) can help favor N-alkylation.
-
Formation of stable intermediates: The initially formed N-alkylated intermediate may not cyclize efficiently. Adjusting the temperature or base may be necessary to promote the final ring-closing step.
-
Suboptimal reaction conditions: Incorrect choice of solvent, base, temperature, or reaction time can lead to increased byproduct formation and lower yields of the desired product.
-
Purification losses: The polarity of the byproducts can be very similar to the product, leading to significant material loss during chromatographic purification.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Predominant O-alkylation over N-alkylation. | Protect the hydroxyl group of 2-aminophenol before reacting with 2,3-dibromopropionitrile. Alternatively, explore different solvent and base combinations to alter the selectivity. Aprotic polar solvents may favor N-alkylation. |
| Incomplete cyclization of the N-alkylated intermediate. | After the initial alkylation, a stronger base or higher temperature might be required to facilitate the intramolecular cyclization. Monitor the reaction for the disappearance of the intermediate. | |
| Multiple Byproducts Observed on TLC/LC-MS | Lack of selectivity in the initial alkylation step. | As with low yield, protecting the hydroxyl group is a robust strategy. Fine-tuning the reaction temperature (starting at a lower temperature) can also improve selectivity. |
| Dimer formation. | Use a higher dilution to disfavor intermolecular reactions. Add the 2,3-dibromopropionitrile slowly to the reaction mixture containing 2-aminophenol and the base. | |
| Product is difficult to purify | Byproducts have similar polarity to the desired product. | Optimize the reaction to minimize byproduct formation. For purification, consider using a different column chromatography stationary phase or a multi-column system. Recrystallization, if a suitable solvent system is found, can also be effective. |
| Reaction turns dark or forms tar | Oxidation of 2-aminophenol or other starting materials. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the purity of solvents and reagents. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline based on similar syntheses of 1,4-benzoxazine derivatives. Optimization may be required.
-
Materials:
-
2-Aminophenol
-
2,3-Dibromopropionitrile
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or Dimethylformamide (DMF) as solvent
-
Ethyl acetate and brine for workup
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 2-aminophenol (1.0 eq) in acetonitrile or DMF, add a base such as potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of 2,3-dibromopropionitrile (1.1 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Proposed Synthetic Pathway and Side Reactions
Caption: Main synthetic pathway and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common laboratory-scale synthesis involves a one-pot reaction between 2-aminophenol and a haloacetonitrile (e.g., 2-bromoacetonitrile or 2-chloroacetonitrile) in the presence of a base. The reaction proceeds via an initial N-alkylation of the 2-aminophenol followed by an intramolecular O-alkylation (cyclization) to form the benzoxazine ring.
Q2: What are the critical parameters to control during this synthesis?
A2: Key parameters to monitor and control include reaction temperature, the choice and stoichiometry of the base, the purity of starting materials, and the reaction time. Careful control of these variables is crucial for achieving a good yield and minimizing side product formation.
Q3: What are the expected physical properties of the final product?
A3: this compound is typically a yellow to brown solid with a melting point of approximately 63°C.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am observing a very low yield of the desired this compound. What are the potential causes and how can I improve it?
A: Low yields can arise from several factors. Below is a systematic guide to troubleshooting this issue.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution:
-
Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
-
Consider a moderate increase in the reaction temperature, but be cautious as higher temperatures can promote side reactions.[1]
-
-
-
Suboptimal Base Selection or Stoichiometry: The choice and amount of base are critical for both the initial N-alkylation and the subsequent cyclization.
-
Solution:
-
Screen different bases. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a non-nucleophilic organic base like triethylamine (TEA).
-
Ensure at least two equivalents of the base are used to neutralize the generated hydrohalic acid and to facilitate the deprotonation of the phenolic hydroxyl group for cyclization.
-
-
-
Degradation of Starting Materials or Product: The starting materials or the product might be sensitive to the reaction conditions.
-
Solution:
-
Ensure the 2-aminophenol is of high purity, as impurities can interfere with the reaction.
-
Work under an inert atmosphere (e.g., nitrogen or argon) if your starting materials are sensitive to oxidation.
-
-
-
Side Reactions: The formation of unwanted side products can consume the starting materials.
-
Solution:
-
A common side reaction is the polymerization of the haloacetonitrile or the formation of dimeric or oligomeric byproducts of 2-aminophenol.[2]
-
Adding the haloacetonitrile slowly to the reaction mixture can sometimes minimize its self-polymerization.
-
-
Issue 2: Formation of Significant Impurities
Q: My final product is contaminated with significant impurities. What are these byproducts and how can I minimize their formation?
A: Besides unreacted starting materials, several side products can form.
-
N,N-dialkylated 2-aminophenol: If an excess of the haloacetonitrile is used, or if the reaction conditions favor N-alkylation over cyclization, the nitrogen atom of the 2-aminophenol can be alkylated twice.
-
Solution: Use a stoichiometric amount or a slight excess of 2-aminophenol relative to the haloacetonitrile.
-
-
O-alkylated but non-cyclized intermediate: The phenolic oxygen can be alkylated without subsequent cyclization.
-
Solution: Ensure the reaction conditions (e.g., appropriate base and temperature) are suitable to promote the intramolecular cyclization.
-
-
Polymeric material: As mentioned, polymerization of the reactants can be a significant issue.[2]
-
Solution: Maintain a moderate reaction temperature and consider using a more dilute reaction mixture.
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying the final product. What purification methods are recommended?
A:
-
Column Chromatography: This is the most effective method for separating the desired product from starting materials and byproducts.
-
Recommended stationary phase: Silica gel.
-
Recommended eluent system: A gradient of ethyl acetate in hexane or dichloromethane is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step.
-
Potential solvents: Ethanol, isopropanol, or a mixture of ethyl acetate and hexane. The choice of solvent will depend on the solubility of the product and impurities.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 40-70% | General expectation for similar syntheses |
| Reaction Temperature | 60-80 °C | [3] |
| Reaction Time | 4-12 hours | [3] |
| Melting Point | 63 °C | |
| Molecular Weight | 160.17 g/mol | [4] |
Experimental Protocol
This protocol is a general guideline. Optimization may be required based on specific laboratory conditions and reagent purity.
Materials:
-
2-Aminophenol
-
2-Bromoacetonitrile (or 2-Chloroacetonitrile)
-
Potassium Carbonate (anhydrous)
-
Acetone (or N,N-Dimethylformamide - DMF)[5]
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminophenol (1.0 equivalent) and anhydrous potassium carbonate (2.2 equivalents) in acetone or DMF.
-
Addition of Haloacetonitrile: While stirring the mixture, slowly add 2-bromoacetonitrile (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~60°C) or to 70-80°C (for DMF) and maintain stirring. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone or DMF.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts and highly polar impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Product Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize the product by NMR, IR, and mass spectrometry, and determine its melting point.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Derivatization of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for managing common side reactions during the derivatization of the 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile scaffold.
Frequently Asked Questions (FAQs)
Q1: During N-alkylation of the benzoxazine secondary amine, I'm observing significant amounts of dialkylated product. How can this be minimized?
A1: Overalkylation is a common issue because the resulting tertiary amine can still be nucleophilic.[1] To favor mono-alkylation, several strategies can be employed:
-
Stoichiometry Control: Use a strict 1:1 or slightly less (e.g., 0.95 eq.) molar ratio of the alkylating agent to the benzoxazine substrate.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a low temperature to maintain its low instantaneous concentration.
-
Choice of Base: Employ a bulky, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) or a milder inorganic base like potassium carbonate (K₂CO₃) instead of strong bases like sodium hydride (NaH), which can fully deprotonate the amine and increase its reactivity.[2]
-
Lower Temperature: Perform the reaction at reduced temperatures (e.g., 0 °C to room temperature) to decrease the rate of the second alkylation step, which typically has a higher activation energy.
Q2: My reaction is producing a significant byproduct with a mass increase of 18 amu (M+18), suggesting hydrolysis of the nitrile group. How can I prevent this?
A2: The 2-carbonitrile group is susceptible to hydrolysis to a carboxamide and subsequently to a carboxylic acid, especially under harsh acidic or basic conditions in the presence of water. To prevent this:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
pH Control: Avoid strongly acidic or basic conditions if possible. If a base is required for another transformation (like N-alkylation), choose a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, or an amine base). If an acid catalyst is needed, use a Lewis acid instead of a Brønsted acid where feasible.
-
Aprotic Solvents: Use aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) that are fully dried over molecular sieves.
Q3: I'm observing broad peaks in my NMR spectrum and streaking on my TLC plate, indicating potential oligomerization. What causes this and how can it be stopped?
A3: Benzoxazine rings can undergo thermally or acid-catalyzed ring-opening polymerization.[3][4] This can be an unwanted side reaction during derivatization if conditions are not properly controlled.
-
Temperature Management: Avoid excessive heating. Derivatization reactions should be conducted at the lowest effective temperature. High temperatures can promote the ring-opening of the oxazine moiety, leading to oligomers.[3]
-
Avoid Strong Acids: Strong acids can catalyze the ring-opening process.[5] If acidic conditions are necessary, use them sparingly and at low temperatures.
-
Monomer Purity: Ensure the starting benzoxazine is pure. Impurities, especially residual phenols from the monomer synthesis, can sometimes act as catalysts for polymerization.[3] Purification by recrystallization or column chromatography is recommended.[6]
Q4: Besides my desired N-substituted product, I've isolated a product that appears to be a ring-opened isomer. What reaction conditions lead to this?
A4: The 1,4-benzoxazine ring can open under hydrolytic conditions, particularly with strong acids like HCl, to form a 2-(alkylamino)methylphenol derivative.[7][8] This side reaction is distinct from polymerization.
-
Control Acidity: Avoid using strong aqueous acids for pH adjustments or workup until the desired product is confirmed to be stable under those conditions.
-
Reaction Workup: During aqueous workup, use milder reagents like saturated sodium bicarbonate solution for neutralization and minimize contact time.
-
Temperature: As with oligomerization, elevated temperatures can facilitate ring-opening reactions.
Troubleshooting Guide
This guide addresses common symptoms observed during experiments and provides potential causes and solutions.
| Symptom Observed | Potential Problem | Recommended Solutions & Mitigations |
| Multiple spots on TLC; MS shows M+R and M+2R peaks | Over-alkylation of the N-4 amine.[1] | • Use ≤1.0 equivalent of the alkylating agent (R-X). • Add the alkylating agent slowly at 0 °C. • Use a weaker base (e.g., K₂CO₃ instead of NaH).[2] • Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the starting material. |
| Appearance of a new, more polar spot; MS shows M+17 (amide) or M+18 (acid) peaks | Hydrolysis of the 2-carbonitrile group. | • Use anhydrous solvents (e.g., dry ACN, THF, or DMF). • Run the reaction under an inert atmosphere (N₂ or Ar). • Avoid aqueous acids/bases during the reaction and workup. Use non-aqueous workup if possible. |
| Broad, unresolved peaks in ¹H NMR; smearing on TLC plate | Oligomerization/Polymerization via ring-opening of the benzoxazine.[3] | • Lower the reaction temperature significantly. • Avoid strong Lewis or Brønsted acids.[5] • Ensure high purity of the starting material to remove potential catalysts.[3] • Reduce reaction time. |
| Product instability during purification; MS shows peak for ring-opened isomer | Hydrolytic Ring Opening of the benzoxazine moiety.[7][8] | • Use neutral or mildly basic conditions for aqueous workup (e.g., saturated NaHCO₃). • Avoid purification on silica gel if the product shows acid sensitivity; consider neutral alumina or reversed-phase chromatography. • Keep all processing temperatures low. |
| Low reaction conversion; starting material remains | Insufficient Reactivity | • Increase the temperature moderately, while monitoring for side products. • Use a stronger, non-hydroxide base (e.g., Cs₂CO₃ is often more effective than K₂CO₃).[1] • Switch to a more reactive alkylating agent (e.g., iodide instead of bromide). • Change to a more polar aprotic solvent like DMF or DMSO. |
Experimental Protocols
Protocol 1: Optimized N-Alkylation with Minimized Side Reactions
This protocol describes the N-alkylation of this compound with an alkyl bromide, aiming to maximize the yield of the mono-alkylated product.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Solvent & Base: Add anhydrous acetonitrile (ACN, 10 mL/mmol of substrate) and cesium carbonate (Cs₂CO₃, 1.5 eq.). Stir the suspension for 15 minutes at room temperature.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add the alkyl bromide (1.05 eq.) dropwise over 20 minutes using a syringe pump.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, filter the mixture through a pad of celite to remove the inorganic base, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the pure N-alkylated product.
Protocol 2: Analysis of Potential Side Products by LC-MS
This protocol is for identifying common hydrolysis and over-alkylation byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or ACN) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a standard LC-MS system with a C18 reversed-phase column and an ESI source.
-
LC Method:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
-
MS Analysis:
-
Scan in positive ion mode over a mass range that includes the starting material, expected product, and potential side products.
-
Look for the following masses (where M is the mass of the starting material and R is the mass of the alkyl group):
-
Starting Material: [M+H]⁺
-
Desired Product: [M+R-H]⁺
-
Over-alkylation Product: [M+2R-2H]⁺
-
Nitrile Hydrolysis (Amide): [M+18+H]⁺
-
Ring-Opened Isomer: [M+H]⁺ (will have a different retention time).
-
-
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for analyzing reaction outcomes.
Caption: Competing reaction pathways in benzoxazine derivatization.
References
- 1. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening [mdpi.com]
impact of reaction parameters on 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis and purification of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction: | Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). An increase in temperature may also be beneficial, but should be done cautiously to avoid side reactions. |
| Suboptimal Reaction Temperature: | The optimal temperature can be solvent-dependent. For syntheses using toluene, a temperature of 45-50°C has been found to be effective for similar benzoxazines.[1] |
| Ineffective Catalyst: | Ensure the catalyst, if used, is fresh and active. For reductions involving Pt/C, ensure it is properly dispersed in the reaction mixture. |
| Poor Quality Starting Materials: | Use starting materials of high purity. Impurities in reactants can inhibit the reaction or lead to undesirable side products. |
| Moisture in Reaction: | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with many organic reactions. |
Problem 2: Low Product Purity/Multiple Spots on TLC
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Formation of Side Products: | Overheating or prolonged reaction times can lead to the formation of byproducts. Stick to the recommended reaction temperature and monitor the reaction to stop it once the starting material is consumed. |
| Oxidation of Product: | The product may be sensitive to air and light. Work under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light. |
| Incomplete Cyclization: | If the synthesis involves a cyclization step, ensure that the conditions are optimal for this to occur. This may involve adjusting the base or catalyst concentration. |
| Presence of Unreacted Starting Materials: | Optimize the stoichiometry of your reactants. If starting materials are still present, consider extending the reaction time or slightly increasing the temperature. |
| Ineffective Purification: | A single purification step may not be sufficient. Consider sequential purification methods, such as column chromatography followed by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction parameters affecting the purity of this compound?
A1: Temperature, reaction time, and the purity of starting materials are the most critical parameters. High temperatures and long reaction times can lead to the formation of degradation products and other impurities. Using pure starting materials is essential to prevent the introduction of contaminants that can be difficult to remove later.
Q2: What is a suitable solvent for the synthesis of this compound?
A2: Toluene has been reported as an effective solvent for the synthesis of similar 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, leading to high yields.[1] Other aprotic solvents like acetonitrile or dioxane could also be considered depending on the specific synthetic route.
Q3: How can I effectively purify the crude product?
A3: A combination of column chromatography and recrystallization is often effective. For related benzoxazine derivatives, silica gel column chromatography using a hexane-ethyl acetate solvent system has been successful.[2] Recrystallization from a suitable solvent system, such as an ethanol-water mixture, can further enhance purity.[2]
Q4: What are the common impurities I should look for?
A4: Common impurities may include unreacted starting materials, partially reacted intermediates (e.g., the product of O-alkylation without subsequent cyclization), and byproducts from side reactions such as dimerization or polymerization. Analytical techniques like HPLC and NMR spectroscopy can be used to identify these impurities.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
Impact of Reaction Parameters on Purity (Illustrative Data)
The following tables summarize the potential impact of key reaction parameters on the purity of this compound. This data is illustrative and based on general principles of organic synthesis for this class of compounds.
Table 1: Effect of Temperature on Product Purity
| Temperature (°C) | Purity (%) | Major Impurities |
| 40 | 92 | Unreacted Starting Material |
| 50 | 97 | Minimal |
| 60 | 94 | Degradation Product A |
| 70 | 88 | Degradation Products A & B |
Table 2: Effect of Reaction Time on Product Purity
| Reaction Time (hours) | Purity (%) | Major Impurities |
| 8 | 90 | Unreacted Starting Material |
| 12 | 96 | Minimal |
| 18 | 95 | Dimerization Byproduct |
| 24 | 91 | Dimerization & Polymerization Byproducts |
Experimental Protocols
Key Experiment: Synthesis of this compound (Adapted from a general procedure for 3-substituted 1,4-benzoxazines)
This protocol is a representative method and may require optimization.
Step 1: O-Alkylation of o-Nitrophenol
-
To a solution of o-nitrophenol (1 eq.) in a suitable solvent such as acetone, add potassium carbonate (1.5 eq.).
-
Add 2-bromoacetonitrile (1.1 eq.) dropwise to the mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude O-alkylated product.
Step 2: Reductive Cyclization
-
Dissolve the crude product from Step 1 in a solvent such as ethanol or toluene.
-
Add a reducing agent, for example, Pt/C (5 mol%) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a suitable pressure (e.g., 2.0 MPa) and temperature (e.g., 45-50°C).[1]
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-15 hours).[1]
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
Step 3: Purification
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Further, purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product with high purity.
Visualizations
Caption: Experimental workflow for the synthesis and purification of the target compound.
Caption: Relationship between reaction parameters and experimental outcomes.
References
Technical Support Center: Degradation Studies of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Issue 1: Inconsistent or irreproducible results in hydrolytic degradation studies.
| Possible Cause | Troubleshooting Step |
| Inaccurate pH of the medium | Calibrate the pH meter before preparing acidic or basic solutions. Verify the final pH of the reaction mixture. |
| Temperature fluctuations | Use a calibrated thermostat-controlled water bath or heating block to ensure a stable reaction temperature. |
| Co-solvent effects | If a co-solvent is used to dissolve the compound, ensure it is inert under the reaction conditions and used consistently across all experiments. |
| Incomplete reaction quenching | Neutralize the reaction mixture precisely at each time point to stop the degradation process completely before analysis. |
Issue 2: Difficulty in separating the parent compound from its degradation products by HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate column chemistry | Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity. |
| Suboptimal mobile phase composition | Systematically vary the organic modifier, aqueous phase pH, and buffer concentration to improve resolution.[1][2] |
| Inadequate gradient slope | Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting peaks.[1][3] |
| Co-elution of degradants | Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, adjust the mobile phase or gradient. |
Issue 3: Poor sensitivity or no detectable peaks for degradation products in LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Inappropriate ionization mode | Analyze samples in both positive and negative electrospray ionization (ESI) modes to determine the optimal mode for each degradant.[4] |
| Ion suppression from matrix components | Dilute the sample or use a solid-phase extraction (SPE) clean-up step before injection.[5][6] |
| Degradant concentration below the limit of detection (LOD) | Concentrate the sample or increase the injection volume. Ensure the forced degradation has proceeded sufficiently to generate detectable levels of products. |
| Unstable degradation products | Analyze the samples immediately after quenching the reaction, or store them at low temperatures to prevent further degradation. |
Issue 4: Streaking or unusual spot shapes in Thin-Layer Chromatography (TLC) analysis.
| Possible Cause | Troubleshooting Step |
| Sample overloading | Apply a smaller volume or a more dilute solution of the sample to the TLC plate.[7] |
| Inappropriate solvent system | Adjust the polarity of the mobile phase. For polar compounds that remain at the baseline, increase the proportion of the polar solvent.[7][8] |
| Sample interaction with the stationary phase | For acidic or basic compounds, consider adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase to improve spot shape.[7] |
| High boiling point solvent in the sample | After spotting the plate, place it under a high vacuum for a few minutes to remove residual high-boiling solvents before developing the plate.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure, the primary degradation pathways are expected to be:
-
Hydrolysis: The carbonitrile group is susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds through an amide intermediate to form the corresponding carboxylic acid.[9][10][11][12]
-
Oxidation: The secondary amine and the ether linkage in the benzoxazine ring are potential sites for oxidation. This could lead to the formation of N-oxides, hydroxylamines, or ring-opened products.[13][14]
-
Photolysis: Exposure to UV light may induce photolytic cleavage of bonds within the benzoxazine ring system, leading to various degradation products.[15]
Q2: What are the recommended conditions for forced degradation studies according to ICH guidelines?
A2: The ICH guidelines suggest the following stress conditions for forced degradation studies:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[16][17]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).[16][17]
-
Oxidation: 3% to 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 80°C).
-
Photostability: Exposing the drug substance to a combination of visible and UV light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[17][18]
Q3: How much degradation should I aim for in my forced degradation studies?
A3: A target degradation of 5-20% is generally considered appropriate.[16][19] This extent of degradation is usually sufficient to generate and detect the primary degradation products without leading to secondary or tertiary degradants that may not be relevant under normal storage conditions.[16][19]
Q4: How can I identify the structure of an unknown degradation product?
A4: The identification of unknown degradation products typically involves a combination of techniques:
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry can provide the molecular weight and fragmentation pattern of the degradant, which is crucial for structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
NMR Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
Q5: What is a "stability-indicating method," and why is it important?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[20] It is crucial for ensuring that the analytical method used for stability testing can detect any changes in the quality of the drug substance or product over time.[18][21]
Quantitative Data Summary
The following tables present hypothetical quantitative data for the degradation of this compound under various stress conditions. This data is for illustrative purposes to guide experimental design and interpretation.
Table 1: Hydrolytic Degradation of this compound at 60°C
| Condition | Time (hours) | Parent Compound Remaining (%) | Degradant 1 (Amide) (%) | Degradant 2 (Carboxylic Acid) (%) |
| 0.1 M HCl | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 92.5 | 5.2 | 2.3 | |
| 8 | 85.1 | 8.9 | 6.0 | |
| 24 | 70.3 | 12.5 | 17.2 | |
| 0.1 M NaOH | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 90.2 | 4.1 | 5.7 | |
| 8 | 81.5 | 6.8 | 11.7 | |
| 24 | 65.8 | 9.2 | 25.0 |
Table 2: Oxidative and Photolytic Degradation of this compound
| Stress Condition | Duration | Parent Compound Remaining (%) | Total Degradation Products (%) |
| 3% H₂O₂ at RT | 24 hours | 88.9 | 11.1 |
| Thermal (80°C, solid) | 7 days | 98.5 | 1.5 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 94.2 | 5.8 |
Experimental Protocols
Protocol 1: Acid/Base Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Reaction Setup: In separate vials, mix an aliquot of the stock solution with an equal volume of 0.2 M HCl and 0.2 M NaOH to achieve a final concentration of 0.1 M acid/base.
-
Incubation: Place the vials in a thermostatically controlled water bath at 60°C.
-
Time Points: At specified time intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of base (for the acid sample) or acid (for the base sample).
-
Analysis: Dilute the quenched sample with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Forced Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.
-
Reaction Setup: In a vial, mix an aliquot of the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Incubation: Keep the vial at room temperature, protected from light.
-
Time Points: Withdraw and analyze aliquots at specified time intervals (e.g., 0, 8, 24 hours).
-
Analysis: Dilute the sample with the mobile phase and analyze by HPLC.
Protocol 3: Photolytic Forced Degradation
-
Sample Preparation: Place a thin layer of the solid compound in a transparent container. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a quartz cuvette.
-
Exposure: Place the samples in a photostability chamber and expose them to light as per ICH Q1B guidelines.
-
Control: Prepare a control sample wrapped in aluminum foil to protect it from light and place it in the same chamber.
-
Analysis: After the exposure period, dissolve the solid sample in a suitable solvent and analyze both the solid and solution samples by HPLC, comparing them to the dark control.
Visualizations
References
- 1. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 2. irjpms.com [irjpms.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. zefsci.com [zefsci.com]
- 6. uab.edu [uab.edu]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 15. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. arlok.com [arlok.com]
- 21. Stability_Indicating_HPLC_Method.ppt [slideshare.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile. In the absence of direct experimental spectra for this specific molecule in publicly available literature, this guide synthesizes data from closely related benzoxazine analogues to provide a robust predictive framework.[1][2][3][4][5][6][7] Furthermore, this guide objectively compares NMR spectroscopy with other key analytical techniques, offering supporting data and detailed experimental protocols to aid researchers in comprehensive structural elucidation.
Predicted ¹H and ¹³C NMR Spectral Assignment
The structural confirmation of novel or synthesized compounds like this compound is fundamentally reliant on spectroscopic techniques. NMR spectroscopy, in particular, provides unparalleled insight into the molecular skeleton by mapping the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The following table outlines the predicted proton NMR chemical shifts (δ), multiplicities, and assignments for the target molecule. These predictions are based on established data for 3,4-dihydro-2H-1,4-benzoxazine and its derivatives, with adjustments for the electron-withdrawing effect of the nitrile group at the C2 position.[1][5][7]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.00 - 6.80 | m | Aromatic Protons (H-5, H-6, H-7, H-8) |
| ~ 4.90 | dd | H-2 |
| ~ 4.60 | dd | H-3a (equatorial) |
| ~ 4.20 | dd | H-3b (axial) |
| ~ 3.80 | br s | N-H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The predicted carbon-13 NMR chemical shifts are presented below. The presence of the nitrile group is expected to significantly influence the chemical shift of the C2 carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 144.0 | C-8a |
| ~ 128.0 | C-4a |
| ~ 122.0 | Aromatic CH |
| ~ 120.0 | Aromatic CH |
| ~ 118.0 | Aromatic CH |
| ~ 116.0 | Aromatic CH |
| ~ 117.0 | CN (Nitrile) |
| ~ 68.0 | C-3 |
| ~ 55.0 | C-2 |
Comparison with Alternative Analytical Techniques
While NMR is a cornerstone of structural analysis, a multi-technique approach is often necessary for unambiguous characterization. The following table compares NMR with other common analytical methods for the analysis of benzoxazine derivatives.[1][8][9][10][11][12][13][14]
| Technique | Principle | Strengths for Benzoxazine Analysis | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including connectivity and stereochemistry. | Lower sensitivity compared to mass spectrometry; requires higher sample concentration.[15][16] |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Quickly identifies characteristic functional groups (e.g., N-H, C-O, C=C).[8][9][12][13] | Provides limited information on the overall molecular skeleton. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity; provides accurate molecular weight and fragmentation patterns.[10][14] | Does not provide detailed stereochemical information. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light. | Provides information about conjugated systems within the molecule.[2][17][18][19][20] | Generally provides less structural detail than NMR or FT-IR. |
Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[15][16][21] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: The spectra are typically recorded on a 400 or 500 MHz spectrometer.[1]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.[22]
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the internal standard.
Alternative Techniques
-
FT-IR Spectroscopy: A small amount of the solid sample is placed directly on the ATR crystal, or a KBr pellet is prepared. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via direct infusion or after chromatographic separation). Electron ionization (EI) or electrospray ionization (ESI) are common techniques.[10]
-
UV-Vis Spectroscopy: A dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) is prepared. The absorbance is measured over a range of wavelengths (typically 200-800 nm).[17][18]
Visualizations
Caption: General Workflow for NMR Spectral Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the benzoxazine series. Part 1. Preparation and 1H and 13C nuclear magnetic resonance structural study of some substituted 3,4-dihydro-2H-1,3-benzoxazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. publish.uwo.ca [publish.uwo.ca]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 22. books.rsc.org [books.rsc.org]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Fragmentation Behavior of a Key Heterocyclic Scaffold
In the landscape of drug discovery and development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. By comparing its fragmentation behavior with that of related benzoxazine derivatives, this document aims to provide a predictive framework for the structural elucidation of similar molecules.
Deciphering the Fragmentation Cascade
Upon electron ionization, the molecule is expected to form a molecular ion (M+•). The subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of the Nitrile Group: A primary fragmentation event is anticipated to be the loss of the cyano radical (•CN), leading to a stable cation.
-
Ring Cleavage of the Oxazine Moiety: The heterocyclic ring is susceptible to cleavage, potentially involving a retro-Diels-Alder (RDA) type reaction or cleavage adjacent to the oxygen and nitrogen atoms.[1] Alpha-cleavage next to the heteroatoms is a common fragmentation pathway for amines and ethers.[1]
-
Loss of Small Neutral Molecules: The fragmentation cascade may also involve the elimination of small, stable neutral molecules such as HCN, CO, or ethylene (C2H4).
This predicted fragmentation is crucial for the identification and structural confirmation of novel compounds based on this scaffold.
Comparative Analysis: Benchmarking Against Benzoxazine Analogs
To provide a broader context, the fragmentation pattern of this compound can be compared with that of other benzoxazine derivatives. For instance, the fragmentation of 1,3-benzoxazine derivatives often involves the cleavage of the C-O and C-N bonds within the oxazine ring.[2] The specific fragmentation pathways can be influenced by the nature and position of substituents on the aromatic ring and the heterocyclic moiety.[3]
| Compound/Fragment | Predicted m/z | Relative Abundance | Fragmentation Pathway |
| This compound (Molecular Ion) | 160 | Moderate | Initial ionization |
| [M - CN]+ | 134 | High | Loss of the nitrile radical |
| [M - HCN]+• | 133 | Moderate | Rearrangement followed by loss of hydrogen cyanide |
| Fragment from RDA-type cleavage | Variable | Moderate to Low | Cleavage of the oxazine ring |
| Benzene ring fragment | 77 | Low | Cleavage of the heterocyclic portion |
Table 1. Predicted Mass Spectrometry Fragmentation Data. This table summarizes the expected major fragments, their mass-to-charge ratio (m/z), and predicted relative abundance for this compound under electron ionization.
Experimental Protocol: A Standardized Approach
The following provides a generalized experimental protocol for acquiring electron ionization mass spectra of heterocyclic compounds like this compound.
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is utilized.
Sample Preparation:
-
A small amount of the solid sample (typically <1 mg) is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The resulting solution is introduced into the mass spectrometer via a direct insertion probe or gas chromatography inlet.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)[4]
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Scan Rate: 1 scan/second
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to elucidate the structure of the compound.
Visualizing the Fragmentation Pathway
To illustrate the predicted fragmentation cascade, a DOT language script has been generated to create a clear and informative diagram.
Figure 1. Predicted electron ionization mass spectrometry fragmentation pathway of this compound.
This guide provides a foundational understanding of the expected mass spectrometry fragmentation behavior of this compound. By leveraging this predictive information and comparative data, researchers can more efficiently and accurately characterize novel compounds within this important class of heterocyclic molecules.
References
A Comparative Analysis of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives in Diverse Biological Applications
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological performance of various 3,4-dihydro-2H-1,4-benzoxazine derivatives, supported by experimental data. While direct biological activity data for 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is not extensively available in publicly accessible literature, this analysis of its structural analogues reveals the significant therapeutic potential of the benzoxazine scaffold.
The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic motif in medicinal chemistry, with its derivatives displaying a broad spectrum of pharmacological activities. These activities include potential applications as anticancer, antimicrobial, neuroprotective, and cardiovascular agents.[1][2][3][4][5] This guide synthesizes available quantitative data to facilitate a comparative understanding of how substitutions on the benzoxazine ring influence its biological efficacy.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of various 3,4-dihydro-2H-1,4-benzoxazine analogues. The half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity are presented to quantify and compare the potency of these compounds.
Table 1: Anticancer Activity of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | - | Data not available | - |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (Molecule 14f) | PC-3 (Prostate) | 7.84 | [3] |
| MDA-MB-231 (Breast) | 10.5 | [3] | |
| U-87 MG (Glioblastoma) | 16.2 | [3] | |
| Substituted 3,4-dihydro-2H-1,4-benzoxazine (Compound 2b) | MCF-7 (Breast) | 2.27 | [6] |
| HCT-116 (Colon) | 4.44 | [6] | |
| Substituted 3,4-dihydro-2H-1,4-benzoxazine (Compound 4b) | MCF-7 (Breast) | 3.26 | [6] |
| HCT-116 (Colon) | 7.63 | [6] |
Table 2: Antimicrobial Activity of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | - | Data not available | - |
| 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one series | Staphylococcus aureus | 12.5 - 50 | [4] |
| Escherichia coli | 25 - 50 | [4] | |
| Candida albicans | 12.5 - 50 | [4] | |
| 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazine series | Staphylococcus aureus | Not specified (activity observed) | [7][8] |
| Escherichia coli | Not specified (activity observed) | [7][8] | |
| Candida albicans | Not specified (activity observed) | [7][8] | |
| 2H-benzo[b][1][4]oxazin-3(4H)-one derivative (Compound 4e) | Escherichia coli | Zone of inhibition: 22 mm | [9] |
| Staphylococcus aureus | Zone of inhibition: 20 mm | [9] | |
| Bacillus subtilis | Zone of inhibition: 18 mm | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity Assessment (MTT Assay)
The anti-proliferative activity of the benzoxazine derivatives against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a suitable culture medium supplemented with fetal bovine serum.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same final concentration.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the benzoxazine derivatives against various microbial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates, and a standardized inoculum is prepared in a suitable broth to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (microorganism without compound) and negative control wells (medium only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate a key signaling pathway potentially modulated by benzoxazine derivatives and a general workflow for their biological evaluation.
Caption: Potential mechanism of action for anticancer benzoxazine derivatives.
Caption: General workflow for the synthesis and biological evaluation of novel benzoxazine derivatives.
References
- 1. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
Navigating the Structure-Activity Landscape of 3,4-Dihydro-2H-1,4-Benzoxazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1] Understanding the structure-activity relationship (SAR) of this privileged scaffold is crucial for the rational design of novel and potent therapeutic agents. This guide provides a comparative overview of the SAR of 3,4-dihydro-2H-1,4-benzoxazine analogs, supported by available experimental data and methodologies.
Quantitative Data Summary
The following table summarizes the antiproliferative activity of a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogs against various cancer cell lines. This data highlights how substitutions on the benzoxazine core influence cytotoxic potency.
| Compound | R | Ar | PC-3 IC₅₀ (µM) | NHDF IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MIA PaCa-2 IC₅₀ (µM) | U-87 MG IC₅₀ (µM) |
| 11a | 7-OCH₃ | Phenyl | >50 | >50 | >50 | >50 | >50 |
| 11b | 7-OCH₃ | 4-Fluorophenyl | 29.8 | >50 | 35.6 | 31.2 | 33.5 |
| 11c | 7-OCH₃ | 4-Chlorophenyl | 25.1 | >50 | 28.9 | 27.4 | 29.1 |
| 11d | 7-OCH₃ | 4-Bromophenyl | 22.3 | >50 | 25.4 | 24.1 | 26.8 |
| 14f | 6,7-diOH | 4-Aminophenyl | 7.84 | 16.2 | 8.91 | 9.87 | 10.3 |
Data extracted from a study on novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents.[2]
Structure-Activity Relationship (SAR) Insights
From the available data on various 3,4-dihydro-2H-1,4-benzoxazine analogs, several key SAR trends can be inferred:
-
Substitution at the 4-position (N-arylation): The introduction of an aryl group at the N4 position is a common strategy. The nature and substitution pattern of this aryl ring significantly impact activity. For instance, in the 4-aryl series, electron-withdrawing groups like halogens at the para-position of the N-phenyl ring tend to enhance antiproliferative activity compared to an unsubstituted phenyl ring.[2]
-
Substitution on the Benzene Ring of the Benzoxazine Core: Modifications on the benzene portion of the benzoxazine scaffold are crucial. The presence of hydroxyl groups, for example, has been shown to be beneficial for biological activity.[2]
-
General Observations: The planarity and electronic properties of the entire molecule, influenced by various substituents, play a critical role in how these compounds interact with their biological targets.
Experimental Protocols
A fundamental aspect of SAR studies is the consistent and reproducible biological evaluation of the synthesized analogs. Below is a detailed protocol for a standard in vitro antiproliferative assay.
MTT Assay for Antiproliferative Activity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., PC-3, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the SAR Workflow and Signaling Pathways
To better understand the process of SAR studies and the potential mechanisms of action of these compounds, the following diagrams are provided.
References
Validating Bioactivity: A Comparison of Bioassays for 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a core structure in many compounds with a wide range of biological activities, including anticancer and neuroprotective effects.[1][2][3] Validating the bioactivity of novel derivatives, such as 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, requires robust and reproducible bioassays. This guide provides an objective comparison of common assays used to evaluate the cytotoxic and apoptotic potential of these compounds, complete with experimental protocols and data presentation formats.
Comparison of Key Cytotoxicity and Apoptosis Assays
The initial screening of novel compounds often involves assessing their impact on cell viability and their ability to induce programmed cell death (apoptosis). The choice of assay is critical and depends on the specific research question and the compound's expected mechanism of action.[4]
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to a purple formazan product.[5][6][7] | Cell viability and metabolic activity.[4][5] | Well-established, high sensitivity, and cost-effective.[4][8] | Requires a solubilization step; can be affected by compounds that alter cellular metabolism.[4] |
| MTS Assay | Similar to MTT, but uses a tetrazolium salt that is reduced to a water-soluble formazan, eliminating the need for a solubilization step.[4] | Cell viability and metabolic activity. | Simpler and faster than MTT, suitable for high-throughput screening.[4] | Can be more expensive than MTT and may have higher background signals.[4] |
| Annexin V / Propidium Iodide (PI) Staining | Annexin V, a calcium-dependent protein, binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[9] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[10] | Differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[11] | Provides detailed information on the mechanism of cell death; can distinguish between apoptosis and necrosis.[10] | Requires a flow cytometer; more complex protocol than viability assays. |
Quantitative Data Presentation
Clear and concise presentation of quantitative data is essential for comparing the potency of different compounds.
Table 1: Example IC₅₀ Values for a Novel Benzoxazine Derivative
The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[5]
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 21.3 |
| HeLa | Cervical Cancer | 16.8 |
| HepG2 | Liver Cancer | 19.7 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Example Apoptosis Analysis via Annexin V/PI Staining
This table shows the percentage of cells in each quadrant of a flow cytometry analysis following treatment with a test compound.
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Benzoxazine Derivative (15 µM) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |
Note: Data are hypothetical, presented as mean ± standard deviation from three independent experiments.
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and biological pathways can aid in understanding the methodologies and potential mechanisms of action.
Detailed Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted from standard procedures for assessing cell viability.[5][6][12]
Materials:
-
Cells in culture
-
96-well flat-bottom plates
-
This compound or other test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Complete culture medium
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle-treated (control) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking to ensure complete solubilization.[7]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of the resulting solution using a microplate reader at a wavelength of 570 nm.[6][12]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay Protocol using Annexin V-FITC and Propidium Iodide (PI)
This protocol outlines the steps for analyzing apoptosis by flow cytometry.[9][10][13]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[10]
-
Cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the test compound for the desired time. Include untreated cells as a negative control.[9]
-
Cell Harvesting:
-
Washing: Discard the supernatant and wash the cells twice with cold PBS, centrifuging after each wash.[9][10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[5][9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5][9] Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
References
- 1. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
Computational Docking Analysis of 1,4-Benzoxazine Derivatives as Potential DNA Gyrase Inhibitors
A Comparative Guide for Drug Discovery Professionals
The emergence of antibiotic resistance necessitates the urgent development of novel antimicrobial agents. The 1,4-benzoxazine scaffold has garnered significant attention as a promising framework for the design of new therapeutic agents due to its diverse biological activities. This guide provides a comparative analysis of computational docking studies on 3,4-dihydro-2H-1,4-benzoxazine derivatives, with a specific focus on their potential as inhibitors of E. coli DNA gyrase B, a critical enzyme for bacterial DNA replication. While direct computational studies on 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile are not extensively available in the reviewed literature, this guide focuses on structurally related 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives to provide valuable insights for researchers in the field.
Performance Comparison of 1,4-Benzoxazine Derivatives
Computational docking studies have been instrumental in predicting the binding affinities and interaction patterns of small molecules with their protein targets. The following table summarizes the docking scores of several 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives against the ATP-binding site of E. coli DNA gyrase B (PDB ID: 5L3J), offering a quantitative comparison of their inhibitory potential.[2] A more negative docking score indicates a stronger predicted binding affinity.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| 4a | 2H-benzo[b][1][2]oxazin-3(4H)-one with aryl amine substitution | Favorable binding | Not specified in detail |
| 4b | 2H-benzo[b][1][2]oxazin-3(4H)-one with aryl amine substitution | Weaker affinity (higher score) | Not specified in detail |
| 4c | 2H-benzo[b][1][2]oxazin-3(4H)-one with aryl amine substitution | Weaker affinity (higher score) | Not specified in detail |
| 4d | 2H-benzo[b][1][2]oxazin-3(4H)-one with aryl amine substitution | -6.585 | Not specified in detail |
| 4e | 2H-benzo[b][1][2]oxazin-3(4H)-one with aryl amine substitution | Favorable binding | Not specified in detail |
| 4f | 2H-benzo[b][1][2]oxazin-3(4H)-one with aryl amine substitution | Favorable binding | Not specified in detail |
| 4g | 2H-benzo[b][1][2]oxazin-3(4H)-one with aryl amine substitution | Weaker affinity (higher score) | Not specified in detail |
Data sourced from studies on 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives targeting E. coli DNA gyrase.[1][2][3]
Among the evaluated compounds, derivative 4d exhibited the strongest binding affinity with a docking score of -6.585 kcal/mol, suggesting it as a promising candidate for further development.[1][2] Compounds 4a , 4e , and 4f also demonstrated favorable binding, indicating the potential of this chemical class as DNA gyrase inhibitors.[1][2] In contrast, compounds 4b , 4c , and 4g showed weaker binding affinities.[1][2] These in-silico findings provide a valuable starting point for the structure-activity relationship (SAR) studies and optimization of 1,4-benzoxazine derivatives as potent antibacterial agents.
Experimental and Computational Protocols
The following outlines a typical methodology employed in the computational docking studies of 1,4-benzoxazine derivatives against E. coli DNA gyrase.
Molecular Docking Protocol
-
Target Preparation: The three-dimensional crystal structure of the target protein, E. coli DNA gyrase B, is obtained from the Protein Data Bank (PDB ID: 5L3J).[2] The protein structure is prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges. The active site for docking is defined based on the location of the co-crystallized ligand or known binding pocket residues.
-
Ligand Preparation: The 2D structures of the synthesized 1,4-benzoxazine derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field to obtain stable conformations.
-
Docking Simulation: Molecular docking simulations are performed using molecular modeling software. The prepared ligands are docked into the defined active site of the DNA gyrase B protein. The docking algorithm explores various possible conformations and orientations of the ligand within the active site and calculates the binding affinity, typically represented by a docking score.
-
Analysis of Results: The docking results are analyzed to identify the best-docked poses of the ligands based on their docking scores and binding interactions. The interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the active site, are visualized and analyzed to understand the molecular basis of binding.[1]
Visualization of the Computational Workflow
The following diagram illustrates the typical workflow for a computational docking study.
Caption: A schematic overview of a typical computational docking workflow.
References
Comparative Guide to Analytical Methods for the Quantification of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile and Related Derivatives
The primary analytical techniques discussed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful tools for the separation and quantification of benzoxazine compounds.
Data Presentation: A Comparative Analysis of Validated Analytical Methods
The following table summarizes the performance characteristics of two distinct, validated analytical methods for benzoxazine derivatives that are structurally related to 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile. This data allows for an objective comparison of the methods' sensitivity, accuracy, and precision.
| Parameter | LC/LCMS Method for 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines [1] | GC/GCMS Method for 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazin-2-ones [2] |
| Linearity Range | 0.1 to 100 µg/mL | Not explicitly stated, but validated. |
| Accuracy (% Recovery) | Not explicitly stated | 99.50 to 100.50 % |
| Precision (%RSD) | Intra-day: 0.19-0.64%Inter-day: 0.20-0.59% | <2.0% (Intra- and Inter-day) |
| Limit of Detection (LOD) | 0.024 to 0.048 µg/mL | 0.17 to 0.34 µg/mL |
| Limit of Quantification (LOQ) | 0.075 to 0.147 µg/mL | 0.51 to 1.02 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can serve as a starting point for the development of an analytical method for this compound.
LC/LCMS Method for 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines[1]
-
Instrumentation: Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS).
-
Column: ODS, 250×4.6mm, 5 µm.
-
Mobile Phase:
-
Mobile Phase A: 90:10 (v/v) of 0.05M ammonium acetate buffer (pH 5.60 ± 0.05, adjusted with acetic acid) and acetonitrile.
-
Mobile Phase B: 90:10 (v/v) of 0.05M ammonium acetate buffer (pH 5.60 ± 0.05, adjusted with ortho-phosphoric acid).
-
-
Gradient Program: A timed gradient program was utilized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 245 nm, supplemented with mass spectrometric detection.
-
Validation Parameters: The method was validated for suitability, specificity, linearity, intra- and inter-day precision, limits of detection (LOD), and limits of quantification (LOQ).
GC/GCMS Method for 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazin-2-ones[2]
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: Non-polar capillary column, Rtx-5 (length 30 m, id 0.25 mm, and film thickness 0.25 µm).
-
Carrier Gas: Nitrogen or Helium at a flow rate of 1.20 mL/minute.
-
Injector: Split/splitless injector.
-
Detector: Flame Ionization Detector (FID) and Mass Spectrometer.
-
Temperature Program:
-
Initial temperature: 80°C, hold for 1.0 min.
-
Ramp 1: Increase at a rate of 15°C/min to 160°C, hold for 1.0 min.
-
Ramp 2: Increase at a rate of 20°C/min to 260°C, hold for 5 min.
-
Ramp 3: Increase to a final temperature of 280°C at a rate of 20°C/min, hold for 5 min.
-
-
Injector and Detector Temperatures: 260°C and 280°C, respectively.
-
Analysis Time: 20 minutes per sample.
-
Validation Parameters: The method was validated for linearity, accuracy, precision, specificity, system suitability, and robustness according to ICH standards.
Mandatory Visualization
The following diagrams illustrate a conceptual workflow for analytical method cross-validation and a typical experimental workflow for method development and validation.
Caption: A logical workflow for the cross-validation of two different analytical methods.
Caption: A typical experimental workflow for analytical method development and validation.
References
Safety Operating Guide
Safe Disposal of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount for ensuring laboratory safety and adhering to regulatory standards. This guide provides a detailed protocol for the safe disposal of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, a key intermediate in various synthetic pathways.
Hazard Profile and Safety Precautions
This compound is classified as a toxic solid.[1] Although the toxicological properties have not been fully investigated, related benzoxazine compounds are known to be harmful if swallowed, in contact with skin, or inhaled.[1][2] Therefore, stringent safety measures are essential during handling and disposal.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is mandatory to wear the following personal protective equipment:
-
Chemical-resistant gloves (e.g., nitrile)[2]
-
Safety glasses or goggles[2]
-
A laboratory coat[2]
-
In cases of potential dust formation, a NIOSH/MSHA approved respirator is recommended.[1]
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for this compound and related compounds. This data should be used as a precautionary guide for handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[2] |
| Transport Hazard Class | 6.1 | Toxic Solids[1] |
| UN Number | UN2811 | TOXIC SOLIDS, ORGANIC, N.O.S.[1] |
Experimental Protocol: Waste Disposal Procedure
The following step-by-step protocol outlines the approved procedure for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[2]
-
Collect all waste, including contaminated consumables such as pipette tips and weighing paper, in a designated, sealable container.[2]
2. Container Labeling:
-
The waste container must be clearly and accurately labeled with the full chemical name: "this compound".
-
The label should also include the appropriate hazard pictograms (e.g., skull and crossbones for toxic).
3. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Disposal:
-
All chemical waste must be disposed of through your institution's hazardous waste management program.[3]
-
Never discharge this compound or its containers into the sanitary sewer.[1][4]
-
Contact your EHS office to schedule a pickup for the hazardous waste.
5. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3]
-
The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
This guide provides crucial safety, handling, and disposal procedures for laboratory professionals working with 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile (CAS No. 86267-86-9). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are acute toxicity if swallowed, in contact with skin, or if inhaled. The toxicological properties have not been fully investigated, warranting a cautious approach.[1]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification & Use Guidelines |
| Eye & Face Protection | Safety Goggles or Glasses with Face Shield | Wear chemical safety goggles that meet European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[1] A face shield is required when there is a splash hazard.[2][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Disposable nitrile gloves are the minimum requirement for incidental contact.[2] Remove and replace gloves immediately after contact with the chemical.[2] Wash hands thoroughly after removal. |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect clothing and skin from potential splashes.[4] Ensure it is buttoned and fits properly to cover as much skin as possible.[3] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required when working outside a fume hood, in poorly ventilated areas, or if exposure limits may be exceeded.[1][4] Use must follow a full respiratory protection program.[3] |
| Footwear | Closed-Toe Shoes | Essential to prevent foot injuries from spills or dropped objects.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural workflow for the safe handling of this compound from preparation to disposal.
Experimental Protocol: Detailed Handling Steps
-
Preparation:
-
Conduct a hazard assessment for the specific tasks to be performed.[2]
-
Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure a spill kit and emergency eyewash station/shower are readily accessible.
-
Do not eat, drink, or smoke in the designated work area.[1]
-
-
Handling:
-
Immediate First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[1] Get medical attention.[1]
-
Ingestion: Rinse the mouth with water and drink plenty of water afterwards.[1] Call a poison center or physician if you feel unwell.[1]
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Experimental Protocol: Waste Disposal Procedure
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]
-
Collection:
-
Collect all waste, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), in a designated, sealable container.[6]
-
The container must be compatible with the chemical and properly sealed to prevent leaks.
-
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name: "Waste this compound" and appropriate hazard symbols.[6]
-
-
Storage and Disposal:
References
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
